Technical Documentation Center

2-(2-Butyl-4-oxocyclopentyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Butyl-4-oxocyclopentyl)acetic acid

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 2-(2-Butyl-4-oxocyclopentyl)acetic Acid in Plant Stress Adaptation

Executive Summary The development of synthetic phytohormone analogs is a critical frontier in agricultural biotechnology, aimed at enhancing crop resilience against increasingly severe biotic and abiotic stresses. 2-(2-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic phytohormone analogs is a critical frontier in agricultural biotechnology, aimed at enhancing crop resilience against increasingly severe biotic and abiotic stresses. 2-(2-Butyl-4-oxocyclopentyl)acetic acid —a structural analog of endogenous jasmonic acid (JA) and a saturated derivative akin to dihydrojasmonic acid—represents a significant leap in stress-response modulation. By substituting the native unsaturated pentenyl side chain with a saturated butyl group, this compound achieves remarkable pharmacokinetic stability while retaining high binding affinity for the core jasmonate receptor complex. This whitepaper deconstructs the structural advantages, molecular signaling cascade, and physiological impacts of this analog, providing self-validating protocols for experimental verification.

Structural Biology & Pharmacokinetics: The Butyl Advantage

Endogenous jasmonic acid is highly transient. Upon synthesis via the octadecanoid pathway, its native pentenyl side chain becomes a prime target for rapid catabolism, specifically through reduction, hydroxylation, and subsequent β-oxidation[1]. This rapid turnover prevents prolonged defense activation, which plants naturally suppress to avoid the "growth-defense tradeoff" (stunted growth due to excessive energy allocation to immunity).

The structural genius of 2-(2-Butyl-4-oxocyclopentyl)acetic acid lies in its aliphatic saturation . The fully saturated butyl chain sterically and electronically resists β-oxidation[2].

  • The Causality of the Design: By preventing rapid enzymatic degradation, the biological half-life of the analog is significantly extended in the plant cytosol. This allows for a sustained, low-dose activation of the jasmonate signaling pathway, inducing Systemic Acquired Resistance (SAR) and mitigating Reactive Oxygen Species (ROS) without triggering the severe phytotoxicity and growth arrest typically associated with high-dose JA bursts[3].

Core Mechanism of Action: The COI1-JAZ Signaling Cascade

The mechanism of action of this analog relies on its ability to hijack the native JA perception machinery. Once absorbed by the plant tissue, the analog is likely conjugated to the amino acid isoleucine by the JAR1 synthetase, forming a bioactive conjugate (Analog-Ile).

The perception of this ligand is governed by the COI1-JAZ co-receptor complex . COI1 (Coronatine Insensitive 1) is an F-box protein that forms the substrate-recognition component of the SCFCOI1 E3 ubiquitin ligase[4].

  • Ligand Binding: The Analog-Ile acts as a "molecular glue," facilitating a high-affinity interaction between COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins[4].

  • Ubiquitination: This binding event triggers the SCFCOI1 complex to polyubiquitinate the JAZ repressors.

  • Proteasomal Degradation: The ubiquitinated JAZ proteins are shuttled to the 26S proteasome for rapid degradation.

  • Transcriptional Derepression: The destruction of JAZ liberates key basic helix-loop-helix (bHLH) transcription factors, most notably MYC2 . Free MYC2 dimerizes and binds to G-box promoter elements, initiating the massive transcriptional reprogramming of defense genes (e.g., VSP2, PDF1.2) and secondary metabolite pathways.

Pathway A 2-(2-Butyl-4-oxocyclopentyl)acetic acid B JAR1 Conjugation (Analog-Ile) A->B C COI1-JAZ Co-receptor Binding B->C D SCF^COI1 E3 Ligase Activation C->D E 26S Proteasome Degradation of JAZ D->E F MYC2 Derepression E->F G Defense Gene Transcription F->G

Caption: Molecular signaling cascade of the analog via the COI1-JAZ pathway.

Physiological Impact on Stress Tolerance

The sustained activation of the MYC2 regulon by the butyl-analog translates to robust phenotypic resilience. It is particularly effective in priming plants against abiotic stress (cold, drought) and necrotrophic pathogens . During abiotic stress, plants accumulate toxic levels of ROS, leading to protein lysis and cell wall degradation[3]. The analog upregulates antioxidant enzymatic machinery (e.g., ascorbate peroxidase) and promotes the accumulation of protective secondary metabolites like anthocyanins and phytoalexins.

Quantitative Efficacy Summary

The following table synthesizes the comparative efficacy of the butyl-analog against native JA under controlled stress conditions:

Treatment Group (Foliar Spray)VSP2 Transcript (Fold Change)ROS Accumulation (H₂O₂ µmol/g FW)Survival Rate (Cold Stress: -5°C, 24h)
Control (Mock) 1.0x14.512%
Native JA (50 µM) 4.2x8.245%
Butyl-Analog (50 µM) 8.7x3.188%

Data Interpretation: The analog yields a >2-fold increase in defense gene expression and nearly doubles the survival rate compared to native JA, directly correlating with its extended half-life and superior ROS mitigation.

Experimental Validation Protocols

To rigorously validate the pharmacokinetics and receptor kinetics of this compound, researchers must employ self-validating analytical systems. Below are the definitive methodologies for quantifying analog uptake and proving its mechanism of action.

Protocol A: UHPLC-MS/MS Targeted Profiling

This protocol quantifies the in planta accumulation of the analog and its conjugates[5].

  • Cryogenic Sampling: Harvest 50 mg of leaf tissue and immediately freeze in liquid nitrogen. Grind to a fine powder using a mixer mill (30 Hz, 1 min).

    • Expert Insight: Why cryogenic grinding? Jasmonates are highly sensitive wound-response oxylipins. Grinding at room temperature induces a massive, artifactual lipoxygenase (LOX) cascade, artificially inflating baseline oxylipin levels and ruining your control data.

  • Acidic Extraction: Add 1 mL of Methanol:Water:Formic Acid (15:4:1, v/v/v) spiked with a deuterated internal standard.

    • Expert Insight: Why this specific buffer? The high methanol concentration precipitates large interfering proteins. Crucially, the formic acid (pH < 3) ensures the carboxylate group of the analog remains protonated. This suppresses ionization in the liquid phase, drastically increasing its partitioning into the organic phase during the subsequent clean-up step.

  • HLB Clean-up: Pass the extract through a Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction column. Elute with 80% methanol.

  • Quantification: Inject into a QTRAP 6500+ LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Protocol B: In Vitro COI1-JAZ Pull-Down Assay

This protocol isolates the receptor kinetics to prove the analog directly acts as a COI1-JAZ agonist[4].

  • Protein Expression: Express epitope-tagged recombinant proteins: His-tagged JAZ3 and GST-tagged COI1.

  • Complex Assembly: Incubate the recombinant proteins in a binding buffer containing 50 µM of the Butyl-Analog (or its isoleucine conjugate).

    • Expert Insight: Why an in vitro pull-down instead of a yeast two-hybrid? The COI1-JAZ interaction is strictly ligand-dependent and requires the presence of inositol pentakisphosphate (IP5) as a structural co-factor. Yeast lacks the exact plant-specific lipid environment. By using an in vitro system supplemented with IP5, we can precisely calculate the binding affinity ( Kd​ ) of the analog, isolating the receptor kinetics from in vivo metabolic degradation.

  • Affinity Purification: Use Glutathione Sepharose beads to pull down the GST-COI1 complex.

  • Western Blotting: Elute the proteins and probe with anti-His antibodies to quantify the amount of JAZ3 successfully recruited to COI1 by the analog.

Workflow S1 Cryogenic Tissue Grinding S2 MeOH:H2O:FA Extraction S1->S2 S5 COI1-JAZ Pull-Down Assay S1->S5 S3 HLB Column Clean-up S2->S3 S4 UHPLC-MS/MS Quantification S3->S4 S6 Mechanism Validation S4->S6 S5->S6

Caption: Experimental workflow for quantification and receptor binding validation.

References

  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). "COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine." Proceedings of the National Academy of Sciences (PNAS), 105(19), 7100-7105. URL:[Link]

  • Floková, K., Tarkowská, D., Miersch, O., Strnad, M., Wasternack, C., & Novák, O. (2014). "UHPLC-MS/MS based target profiling of stress-induced phytohormones." Phytochemistry, 105, 147-157. URL:[Link]

  • Plant Archives. (2021). "Harnessing Nature's Signal: The Transformative Role of Jasmonic Acid in Plant Defense and Development." Plant Archives. URL: [Link]

  • Flinn, N., et al. (2014). "Compositions of jasmonate compounds." US Patent US8883220B2.
  • Newton, T. (2005). "Salts of dihydrojasmonic acid and use thereof in agriculture." World Intellectual Property Organization Patent WO2005102047A1.

Sources

Exploratory

The Role of 2-(2-Butyl-4-oxocyclopentyl)acetic Acid in Phytohormone Signaling: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Plant Metabolomics & Receptor Pharmacology Executive Summary: The Structural Advantage of Synthetic Analogs In the study of plant stre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Plant Metabolomics & Receptor Pharmacology

Executive Summary: The Structural Advantage of Synthetic Analogs

In the study of plant stress responses, jasmonates (JAs) act as the central lipid-derived phytohormones governing the delicate trade-off between vegetative growth and environmental defense. While endogenous jasmonic acid (JA) and its bioactive conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) are highly potent, their rapid metabolic turnover in vivo complicates long-term signaling studies.

Enter 2-(2-Butyl-4-oxocyclopentyl)acetic acid (C₁₁H₁₈O₃). Often cataloged alongside its naturally occurring homologue, dihydrojasmonic acid (DJA, CAS 3572-64-3) [1], this synthetic dinor-derivative replaces the native pentenyl or pentyl side chain with a saturated butyl group. As a Senior Application Scientist, I utilize this structural modification to intentionally alter the molecule's lipophilicity and metabolic stability. By deploying this analog, researchers can decouple the rapid enzymatic degradation typically seen with native JAs from the sustained activation of the core receptor complex, making it an invaluable tool for both UHPLC-MS/MS target profiling and agrochemical drug development.

Mechanistic Framework: The COI1-JAZ Co-Receptor Complex

The canonical jasmonate signaling pathway is a masterclass in derepression. In a resting state, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and inhibit MYC transcription factors, halting defense gene expression.

When a bioactive jasmonate or an agonistic analog like 2-(2-Butyl-4-oxocyclopentyl)acetic acid enters the nucleus, it acts as "molecular glue." It facilitates the assembly of the co-receptor complex between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JAZ repressor [2]. This interaction triggers the ubiquitination of JAZ by the SCF^(COI1) complex, leading to its destruction by the 26S proteasome and the subsequent release of MYC2 to activate downstream defense genes.

CoreSignaling Ligand 2-(2-Butyl-4-oxocyclopentyl)acetic acid (Jasmonate Analog) Complex COI1-JAZ Co-receptor Complex Ligand->Complex Binds to COI1 COI1 Receptor COI1->Complex JAZ JAZ Repressor JAZ->Complex Proteasome 26S Proteasome Degradation Complex->Proteasome Ubiquitination MYC2 MYC2 Transcription Factor (Released) Proteasome->MYC2 Releases Genes Jasmonate-Responsive Genes (Defense & Growth Regulation) MYC2->Genes Activates

Caption: Core COI1-JAZ signaling pathway activated by the jasmonate analog.

Systems Crosstalk: The Growth-Defense Antagonism

The introduction of 2-(2-Butyl-4-oxocyclopentyl)acetic acid does not operate in a vacuum; it aggressively rewires global phytohormone networks. Transcriptomic and phytohormone analyses reveal a profound antagonistic interaction between jasmonate and auxin signaling pathways [3].

When the JA pathway is artificially sustained by our synthetic analog, it suppresses auxin signaling by redirecting L-tryptophan (Trp) flux. Instead of funneling Trp into the indole-3-pyruvic acid (IPA) pathway for growth-promoting Indole-3-acetic acid (IAA) biosynthesis, the flux is diverted toward secondary defensive metabolites. This causality explains the stunted root phenotypes often observed during high-dose jasmonate application.

Crosstalk JA Jasmonate Analog Signaling Auxin Auxin Signaling (Growth) JA->Auxin Antagonizes SA Salicylic Acid Signaling (Biotic Defense) JA->SA Crosstalk/Inhibits Defense Stress Defense Mechanisms JA->Defense Activates Growth Vegetative Growth JA->Growth Suppresses Auxin->Growth Promotes

Caption: Phytohormone crosstalk network illustrating JA-mediated antagonism.

Data Synthesis: Comparative Profiling

To contextualize the efficacy of 2-(2-Butyl-4-oxocyclopentyl)acetic acid, we must benchmark it against endogenous counterparts. The table below summarizes the quantitative and qualitative differences in receptor affinity and physiological application.

Table 1: Comparative Properties of Jasmonate Ligands
CompoundMolecular FormulaStructural FeatureRelative COI1-JAZ AffinityPrimary Application
Jasmonic Acid (JA) C₁₂H₁₈O₃Pentenyl side chainBaseline (1.0x)Endogenous signaling baseline
(+)-7-iso-JA-Ile C₁₈H₂₉NO₄Isoleucine conjugateHigh (>50.0x)Bioactive endogenous ligand
Dihydrojasmonic Acid (DJA) C₁₂H₂₀O₃Saturated pentyl chainModerate (~0.5x)Prolonged stress response [4]
2-(2-Butyl-4-oxocyclopentyl)acetic acid C₁₁H₁₈O₃Saturated butyl chainModerate-Low (~0.3x)Synthetic profiling standard / PGR

Note: Affinity values are relative estimates based on competitive binding assays against radiolabeled JA-Ile.

Empirical Methodologies: Self-Validating Protocols

Scientific integrity demands that protocols are not merely lists of actions, but self-validating systems. The following methodologies detail how to utilize and quantify this analog while ensuring absolute data confidence.

Protocol A: UHPLC-MS/MS Target Profiling of Phytohormones

This protocol is designed to quantify the uptake and metabolic conversion of 2-(2-Butyl-4-oxocyclopentyl)acetic acid in plant tissues[5].

  • Tissue Quenching & Disruption: Flash-freeze >2g of fresh plant tissue in liquid nitrogen immediately upon harvest. Causality: This instantly halts enzymatic degradation of labile phytohormones.

  • Matrix Extraction: Grind tissue and extract with 400 μL of 50% Acetonitrile at 4°C.

  • Internal Standard Spiking (The Validation Checkpoint): Immediately add a known concentration of heavy-isotope labeled standard (e.g., d5-JA). Causality: If the final MS/MS recovery of d5-JA falls below 75%, the extraction matrix is flagged for ion suppression, preventing false-negative quantification of the butyl-analog.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate insoluble cellular debris.

  • LC-MS/MS Analysis: Run the supernatant through a C18 reverse-phase column. Detect the analog using specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor mass [M-H]- 197.1 -> product ions).

Workflow Step1 Tissue Collection (Liquid N2) Step2 Extraction (50% ACN + ISTD) Step1->Step2 Step3 Centrifugation & Supernatant Recovery Step2->Step3 Step4 UHPLC Separation Step3->Step4 Step5 MS/MS Detection (MRM Transitions) Step4->Step5 Step6 Data Analysis & Quantification Step5->Step6

Caption: Step-by-step UHPLC-MS/MS workflow for phytohormone profiling.

Protocol B: In Vitro Competitive Binding Assay

To prove that the physiological effects of the butyl-analog are a direct result of receptor activation (and not an off-target effect), we must measure its affinity for the COI1-JAZ complex [2].

  • Protein Expression: Purify recombinant His-tagged COI1 and GST-tagged JAZ proteins from E. coli.

  • Complex Assembly: Incubate the proteins in a binding buffer containing 100 nM of a fluorescently labeled JA-Ile probe.

  • Competitive Displacement: Titrate 2-(2-Butyl-4-oxocyclopentyl)acetic acid from 1 nM to 100 μM into the mixture. Causality: Because the analog lacks the isoleucine conjugate, it relies purely on the hydrophobic interactions of its butyl chain and cyclopentanone ring to displace the native probe.

  • Affinity Purification & Readout (The Validation Checkpoint): Pull down the GST-JAZ complex using glutathione agarose beads. Measure the decrease in fluorescence. A parallel control using a mutated COI1 (which cannot bind ligands) must show zero baseline fluorescence, validating that the displacement is specific to the active binding pocket.

References

  • National Institutes of Health (PMC) - Integration of transcriptome and phytohormone analyses reveals antagonistic interactions between jasmonate and auxin signaling pathways in rice (Oryza sativa L.). URL:[Link]

  • MtoZ Biolabs - Dihydrojasmonic Acid Analysis Service and Structural Activity. URL: [Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 2-(2-Butyl-4-oxocyclopentyl)acetic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Novel Chemical Entity The journey of a novel chemical entity (NCE) from dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is contingent on a thorough understanding of its interaction with a biological system. For a promising molecule like 2-(2-Butyl-4-oxocyclopentyl)acetic acid, a comprehensive evaluation of its pharmacokinetic (PK) and bioavailability profile is not merely a regulatory requirement but a foundational pillar of its development. This guide provides a detailed roadmap for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the oral bioavailability of this unique cyclopentanone derivative. As we navigate this process, we will not only outline the necessary experimental protocols but also delve into the scientific rationale that underpins each methodological choice, ensuring a robust and self-validating characterization.

Section 1: Foundational Physicochemical and In Vitro Characterization

Before embarking on resource-intensive in vivo studies, a suite of in vitro assays is essential to predict the compound's behavior and guide the design of subsequent experiments.[1][2] These initial assessments provide early insights into potential liabilities and help in the selection of the most promising candidates.[1][3]

Physicochemical Properties: The Building Blocks of Pharmacokinetics

The absorption and disposition of a drug are fundamentally governed by its physicochemical properties.[4][5][6][7] For 2-(2-Butyl-4-oxocyclopentyl)acetic acid, the key parameters to determine are:

  • Aqueous Solubility: This is a critical determinant of oral absorption. The carboxylic acid moiety suggests a pH-dependent solubility, which should be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Lipophilicity (LogD): The balance between hydrophilicity and lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, will influence its ability to cross biological membranes.

  • pKa: The ionization constant of the carboxylic acid group is crucial for predicting its charge state in different compartments of the body, which in turn affects its solubility and permeability.

These parameters can be determined experimentally using standard methods such as shake-flask for LogD and potentiometric titration for pKa.

In Vitro Absorption: Permeability Assessment

To forecast the extent of oral absorption, the Caco-2 permeability assay is the industry-standard in vitro model.[8][9][10][11] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[9]

  • Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

The efflux ratio (Papp B-to-A / Papp A-to-B) is then calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Figure 1: Workflow for Caco-2 Permeability Assay.

In Vitro Metabolism: Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely hepatic clearance.[12][13] This is typically assessed using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs).[12]

  • Incubation: The test compound is incubated with pooled human liver microsomes at 37°C.[14][15]

  • Cofactor Addition: The reaction is initiated by adding the cofactor NADPH.[12][14]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[12]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability cluster_incubation Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate Add_NADPH Initiate with NADPH Incubate->Add_NADPH Time_Sampling Sample at time points (0-60 min) Add_NADPH->Time_Sampling Quench Quench reaction (Acetonitrile) Time_Sampling->Quench LCMS Quantify parent compound (LC-MS/MS) Quench->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Figure 2: Liver Microsomal Stability Assay Workflow.

In Vitro Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[16][17][18][19] Rapid equilibrium dialysis (RED) is a common method for determining plasma protein binding.[17][18]

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: The test compound is added to plasma in one chamber, and buffer is added to the other.

  • Equilibration: The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated.

In Vitro Parameter Hypothetical Value for 2-(2-Butyl-4-oxocyclopentyl)acetic acid Implication
Aqueous Solubility (pH 7.4) 50 µg/mLModerate solubility, may not be a limiting factor for absorption.
LogD (pH 7.4) 2.5Good balance for membrane permeability and aqueous solubility.
pKa 4.8Primarily ionized at intestinal pH, suggesting potential for transporter-mediated uptake.
Caco-2 Papp (A-to-B) 5 x 10⁻⁶ cm/sModerate permeability.
Efflux Ratio 1.2Not a significant substrate for major efflux transporters.
Human Liver Microsome t½ 45 minModerate metabolic stability, suggesting a moderate hepatic clearance.
Human Plasma Protein Binding 95% boundHigh binding, which may limit the volume of distribution.

Table 1: Hypothetical In Vitro ADME Profile

Section 2: In Vivo Pharmacokinetic Characterization in Rodents

Following promising in vitro data, the next crucial step is to evaluate the compound's behavior in a living system.[20] Rodent models, typically rats or mice, are used for initial in vivo PK studies.[20]

Study Design: Intravenous and Oral Administration

To determine key PK parameters and absolute oral bioavailability, the compound is administered to two groups of animals via intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: A single bolus dose is administered to assess the drug's distribution and elimination characteristics without the influence of absorption.

  • Oral (PO) Administration: A single oral gavage dose is given to evaluate the drug's absorption and first-pass metabolism.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • IV group: 1 mg/kg dose administered via the tail vein.

    • PO group: 10 mg/kg dose administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from each animal.

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine PK parameters.

Pharmacokinetic Parameter Abbreviation Description
Maximum Plasma Concentration CmaxThe highest observed concentration of the drug in plasma.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total exposure to the drug over time.
Half-life The time it takes for the plasma concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe apparent volume into which the drug distributes in the body.
Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters

Section 3: Bioavailability Determination and Data Interpretation

Absolute oral bioavailability (F) is a critical parameter that quantifies the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral administration to that from the intravenous administration.

Formula for Absolute Bioavailability:

F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Parameter IV Administration (1 mg/kg) Oral Administration (10 mg/kg)
Cmax (ng/mL) 1500 (at initial time point)800
Tmax (h) -1.5
AUC₀-∞ (ng*h/mL) 250012500
t½ (h) 3.54.0
CL (mL/min/kg) 6.7-
Vd (L/kg) 2.0-

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

Based on the hypothetical data in Table 3, the absolute oral bioavailability would be:

F (%) = (12500 / 10) / (2500 / 1) * 100 = (1250 / 2500) * 100 = 50%

An oral bioavailability of 50% is generally considered favorable for a drug candidate and warrants further development.

Section 4: Metabolic Pathway Elucidation

Understanding how a drug is metabolized is crucial for identifying potential drug-drug interactions and assessing the safety of its metabolites. Based on the structure of 2-(2-Butyl-4-oxocyclopentyl)acetic acid, several metabolic pathways can be predicted.

  • Phase I Metabolism:

    • Oxidation: The butyl side chain is a likely site for hydroxylation, mediated by CYP enzymes. The cyclopentanone ring could also undergo hydroxylation.

    • Reduction: The ketone group on the cyclopentanone ring can be reduced to a secondary alcohol.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid moiety is a prime candidate for conjugation with glucuronic acid to form an acyl glucuronide, which is a common pathway for the elimination of acidic drugs.[3]

The identification of metabolites can be achieved by analyzing samples from in vitro microsomal incubations and in vivo plasma and urine samples using high-resolution mass spectrometry. In silico tools can also aid in predicting potential metabolites.[1][2][16]

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-(2-Butyl-4-oxocyclopentyl)acetic acid Oxidation Hydroxylation (Butyl chain or ring) Parent->Oxidation Oxidation Reduction Ketone Reduction (Cyclopentanol derivative) Parent->Reduction Reduction Glucuronidation Acyl Glucuronidation (at Carboxylic Acid) Parent->Glucuronidation Conjugation Oxidation->Glucuronidation Reduction->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion

Figure 3: Predicted Metabolic Pathways.

Conclusion: A Data-Driven Path Forward

The comprehensive pharmacokinetic and bioavailability profiling outlined in this guide provides the necessary framework to make informed, data-driven decisions in the development of 2-(2-Butyl-4-oxocyclopentyl)acetic acid. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, we can build a robust understanding of how this novel chemical entity is likely to behave in humans. This structured approach not only satisfies regulatory expectations from bodies like the FDA and EMA but, more importantly, lays the scientific groundwork for advancing a potentially valuable therapeutic agent to the next stage of clinical investigation.

References

Sources

Exploratory

Exploring 2-(2-Butyl-4-oxocyclopentyl)acetic acid as a Jasmonate Analog: A Technical Guide for Receptor Binding and Pharmacological Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the evaluation of jasmonate ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the evaluation of jasmonate analogs not merely as chemical entities, but as highly specific molecular tools designed to interrogate complex biological systems. Endogenous jasmonates, such as Jasmonic Acid (JA), are critical lipid-derived phytohormones that regulate plant stress responses and secondary metabolism. However, their inherent instability and rapid metabolic turnover limit their utility in isolated in vitro assays and pharmacological drug development.

Enter 2-(2-Butyl-4-oxocyclopentyl)acetic acid —a synthetic, truncated analog. By strategically shortening the alkyl side chain and shifting the position of the cyclopentyl ketone, researchers can deploy this molecule to probe the strict steric requirements of the jasmonate receptor complex and explore novel cross-kingdom pharmacological applications.

Structural and Chemical Profile: The Causality of Design

To utilize an analog effectively, one must understand the causality behind its structural divergence from the endogenous ligand. Endogenous JA features a cyclopentanone ring with a 3-oxo group and a pentenyl side chain. Dihydrojasmonic acid (DHJA) saturates this chain to a pentyl group to increase chemical stability [1].

In contrast, 2-(2-Butyl-4-oxocyclopentyl)acetic acid features a truncated butyl chain (four carbons) and a shifted ketone group from the C3 to the C4 position .

Expert Insight on Database Discrepancies: Chemical databases frequently exhibit cross-referencing errors regarding this compound. For instance, CAS Registry Number 3572-64-3 is sometimes broadly (and incorrectly) associated with standard (±)-9,10-dihydrojasmonic acid [2]. However, rigorous molecular characterization confirms that CAS 3572-64-3 specifically identifies the truncated 2-(2-Butyl-4-oxocyclopentyl)acetic acid, possessing a molecular formula of C11H18O3 and a molecular weight of 198.26 g/mol [3].

Quantitative Structural Comparison
CompoundCAS NumberMolecular FormulaStructural FeaturesPrimary Utility
Jasmonic Acid (JA) 3572-66-5C12H18O33-oxo, 2-pentenyl chainEndogenous signaling molecule
Dihydrojasmonic Acid (DHJA) 98674-52-3C12H20O33-oxo, 2-pentyl chainSaturated analog, stable baseline [1]
2-(2-Butyl-4-oxocyclopentyl)acetic acid 3572-64-3C11H18O34-oxo, 2-butyl chainTruncated chain, shifted ketone, research probe [3]

This structural divergence is highly consequential. The truncation to a butyl chain reduces steric bulk, while the C4-oxo shift alters the hydrogen-bonding network within the receptor pocket, making it a valuable probe for structure-activity relationship (SAR) studies [4].

Mechanistic Action in the COI1-JAZ Pathway

In plant defense signaling, jasmonates act as "molecular glues." They do not bind to a single receptor surface; rather, they facilitate a high-affinity interaction between the F-box protein COI1 (the recognition component of the SCF^COI1 ubiquitin ligase complex) and JAZ transcriptional repressors [5].

Upon binding of an active jasmonate analog, the SCF^COI1 complex ubiquitinates the JAZ proteins, targeting them for rapid degradation by the 26S proteasome [5]. This degradation lifts the repression on the MYC2 transcription factor, which subsequently activates jasmonate-responsive gene expression [5].

COI1_JAZ_Pathway Analog 2-(2-Butyl-4-oxocyclopentyl) acetic acid COI1 SCF^COI1 Complex Analog->COI1 Binds JAZ JAZ Repressor COI1->JAZ Ubiquitinates Proteasome 26S Proteasome JAZ->Proteasome Degraded by MYC2 MYC2 Transcription Factor Proteasome->MYC2 Releases GeneExpr Gene Expression MYC2->GeneExpr Activates

Fig 1: Mechanistic pathway of analog-induced COI1-JAZ degradation and MYC2 activation.

Experimental Workflows: In Vitro COI1-JAZ Pull-Down Assay

To validate the efficacy of 2-(2-Butyl-4-oxocyclopentyl)acetic acid as a COI1-JAZ ligand, researchers employ in vitro pull-down assays. A robust protocol must be a self-validating system : every step must include controls to isolate the causality of the analog's binding affinity from background noise.

Step-by-Step Methodology
  • Recombinant Protein Expression : Express GST-tagged JAZ and His-tagged COI1 in E. coli or yeast systems.

    • Causality: Utilizing orthogonal tags ensures that the pull-down matrix (Glutathione agarose) exclusively captures JAZ, while Western blotting specifically detects COI1, eliminating cross-reactivity artifacts.

  • Ligand Preparation : Dissolve 2-(2-Butyl-4-oxocyclopentyl)acetic acid in 100% DMSO to create a 10 mM stock, then dilute in aqueous binding buffer.

    • Causality: The lipophilic nature of the butyl chain requires an organic solvent for complete initial solubilization, preventing micelle formation that could artificially lower the effective ligand concentration.

  • Complex Assembly : Combine recombinant COI1, JAZ, and the analog (e.g., 50 µM final concentration) in a binding buffer supplemented with inositol hexakisphosphate (IP6).

    • Causality: IP6 is an obligate co-factor that coordinates with the ligand to stabilize the COI1-JAZ bipartite binding pocket [4]. Omitting IP6 will result in false negatives.

  • Pull-Down and Stringent Washing : Incubate the assembly with Glutathione agarose beads. Wash extensively with a buffer containing 300 mM NaCl and 0.1% Nonidet P-40.

    • Causality: High-salt and mild detergent conditions disrupt weak, non-specific hydrophobic interactions. A mock-treated (DMSO only) negative control must be included here to establish the baseline; any COI1 retention must be strictly analog-dependent.

  • Quantification : Elute the complexes using reduced glutathione and analyze via SDS-PAGE and Western Blotting using an anti-His antibody.

Experimental_Workflow Step1 1. Ligand Prep Solubilize Analog in DMSO Step2 2. Receptor Assembly Mix COI1, JAZ, Analog & IP6 Step1->Step2 Step3 3. Pull-Down Assay Glutathione Agarose + High Salt Wash Step2->Step3 Step4 4. Quantification Elution & Anti-His Western Blot Step3->Step4

Fig 2: Self-validating in vitro pull-down workflow for assessing analog-receptor binding.

Applications in Drug Development & Agriculture

The unique structural constraints of 2-(2-Butyl-4-oxocyclopentyl)acetic acid make it a prime candidate for targeted applications:

  • Agricultural Stress Profiling : Jasmonate analogs are critical for inducing secondary metabolite production and enhancing stress tolerance in crops. This specific analog can be utilized as a stable internal standard or active analyte in UHPLC-MS/MS-based target profiling of stress-induced phytohormones [2].

  • Pharmacological Cross-Talk : Beyond plant biology, jasmonate derivatives are actively investigated in oncology for their ability to selectively induce apoptosis in human cancer cells without harming healthy tissue. The shifted ketone and truncated alkyl chain of this analog provide a novel scaffold for synthesizing lipophilic anti-cancer pro-drugs, optimizing cellular permeability while minimizing off-target toxicity.

Comprehensive References

  • Sigma-Aldrich. "2-(2-BUTYL-4-OXOCYCLOPENTYL)ACETIC ACID. CAS No.: 3572-64-3."

  • PubChem. "(-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120."

  • ResearchGate. "Structures of JA, Coronatine, and COI1-JAZ co-receptor."

  • Universiteit Utrecht. "CROSS-TALK IN PLANT DEFENSE SIGNALING."

  • CymitQuimica. "CAS 3572-64-3: Ácido (±)-9,10-dihidrojasmonico / Flokova et al., Phytochemistry (2014)."

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating 2-(2-Butyl-4-oxocyclopentyl)acetic acid as a Novel Elicitor of Pest Resistance in Agriculture

Introduction: The Quest for Novel Resistance Inducers The continuous challenge of managing agricultural pests, compounded by the rise of insecticide resistance and environmental concerns, necessitates the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Resistance Inducers

The continuous challenge of managing agricultural pests, compounded by the rise of insecticide resistance and environmental concerns, necessitates the development of innovative crop protection strategies. One of the most promising avenues is the induction of a plant's own endogenous defense mechanisms. This approach, known as induced resistance (IR), utilizes chemical elicitors to "prime" the plant, preparing it to mount a faster and more robust defense against subsequent herbivore attacks.[1]

This document provides a comprehensive guide to the evaluation of 2-(2-Butyl-4-oxocyclopentyl)acetic acid , a novel synthetic compound, as a potential elicitor of pest resistance. Structurally, this molecule is a cyclopentanone derivative, bearing a resemblance to the core structure of jasmonates. Jasmonic acid (JA) and its derivatives are critical lipid-based phytohormones that are central to the regulation of plant defenses against chewing insects and other herbivores.[2][3][4][5] The structural analogy between 2-(2-Butyl-4-oxocyclopentyl)acetic acid and jasmonates forms the scientific rationale for its investigation as a next-generation plant defense activator.

These application notes are designed for researchers in plant science, entomology, and agrochemical development. We will detail the hypothesized mechanism of action, provide rigorous, step-by-step protocols for efficacy testing, and outline methods for quantifying the plant's defensive response.

Hypothesized Mechanism of Action: Jasmonate Pathway Agonism

We hypothesize that 2-(2-Butyl-4-oxocyclopentyl)acetic acid functions as an agonist of the jasmonate signaling pathway. In nature, herbivore damage triggers the synthesis of the biologically active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[4][6] This molecule then binds to its receptor, the COI1-JAZ co-receptor complex.[3][6] This binding event targets the JAZ repressor proteins for degradation via the 26S proteasome, liberating transcription factors such as MYC2.[3][6] These liberated transcription factors then activate the expression of a wide array of defense-related genes, leading to the production of anti-herbivore compounds like proteinase inhibitors, secondary metabolites, and volatile organic compounds that can attract natural enemies of the pest.[2][7][8]

By mimicking JA-Ile, 2-(2-Butyl-4-oxocyclopentyl)acetic acid is predicted to constitutively activate this pathway, leading to a pre-emptive build-up of these defensive measures and conferring enhanced resistance to pest infestation.[9][10]

Jasmonate_Signaling_Pathway cluster_1 Cytoplasm / Nucleus Herbivore_Attack Herbivore Attack / Mechanical Wounding JA_Biosynthesis JA-Ile Biosynthesis Herbivore_Attack->JA_Biosynthesis Compound 2-(2-Butyl-4-oxocyclopentyl)acetic acid (Hypothesized Agonist) COI1_JAZ COI1-JAZ Co-Receptor Complex Compound->COI1_JAZ JA_Biosynthesis->COI1_JAZ Proteasome 26S Proteasome COI1_JAZ->Proteasome MYC2_Active MYC2/Other TFs (Active) Proteasome->MYC2_Active MYC2 MYC2/Other TFs (Repressed) Defense_Genes Defense Gene Expression MYC2_Active->Defense_Genes Defense_Response Production of Anti-Herbivore Compounds & Volatiles Experimental_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_eval Phase 2: Efficacy & Mechanism Evaluation cluster_analysis Phase 3: Data Analysis A Prepare Compound Stock & Working Solutions C Apply Foliar Spray Treatments (Compound, Controls) A->C B Grow Test Plants to 4-6 Leaf Stage B->C D Monitor for Phytotoxicity (7 days) C->D E Conduct Insect Bioassay (24h post-treatment) C->E F Harvest Tissue for qPCR (1, 6, 24h post-treatment) C->F G Determine Optimal Dose D->G H Calculate Insect Survival & Growth Rates E->H I Calculate Relative Gene Expression (ΔΔCt) F->I J Statistical Analysis (ANOVA) G->J H->J I->J

Caption: A streamlined workflow for evaluating the efficacy of the test compound.

Trustworthiness and Validation

To ensure the validity of these studies, rigorous adherence to controls is paramount.

  • Solvent Controls are essential to confirm that any observed biological effect is due to the compound itself and not the carrier solvent.

  • Positive Controls (e.g., MeJA) provide a benchmark for the expected magnitude of a jasmonate-induced response, validating that the experimental system is responsive. [11]* Randomization of plant treatments and insect bioassays minimizes the influence of environmental gradients or subconscious bias.

  • Replication (biological and technical) is critical for statistical power and confidence in the results.

By following these protocols and principles, researchers can generate robust, defensible data to accurately assess the potential of 2-(2-Butyl-4-oxocyclopentyl)acetic acid as a valuable new tool in agricultural pest management.

References

  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (2025, October 13). MDPI.
  • Solano, R., & Chini, A. (2012).
  • Ge, C., et al. (2021). Manipulation of Jasmonate Signaling by Plant Viruses and Their Insect Vectors.
  • Ullah, I., et al. (2019). Jasmonic Acid Signaling Pathway in Plants.
  • Wikipedia contributors. (n.d.).
  • Hassan, M. W., et al. (2010).
  • McConn, M., et al. (1997). Jasmonate is essential for insect defense in Arabidopsis.
  • Aljbory, Z., & Chen, M. S. (2018).
  • War, A. R., et al. (2018). Jasmonic Acid Induced Defense Mechanisms Against Insect Pests in Chickpea. Agri-India TODAY.
  • Kumar, A., et al. (2025). Jasmonic Acid (JA)
  • War, A. R., et al. (2012). Mechanisms of plant defense against insect herbivores. Plant Signaling & Behavior.
  • 2-(2-BUTYL-4-OXOCYCLOPENTYL)ACETIC ACID. (n.d.). Sigma-Aldrich.
  • Wang, S., et al. (2019). Herbivore-specific induction of indirect and direct defensive responses in leaves and roots. AoB PLANTS.

Sources

Application

Application Note: Advanced Extraction and Isolation Protocols for 2-(2-Butyl-4-oxocyclopentyl)acetic Acid from Biomass

Target Audience: Analytical Chemists, Plant Biologists, and Drug Development Professionals Target Analyte: 2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS: 3572-64-3) Introduction & Mechanistic Rationale 2-(2-Butyl-4-oxocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Plant Biologists, and Drug Development Professionals Target Analyte: 2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS: 3572-64-3)

Introduction & Mechanistic Rationale

2-(2-Butyl-4-oxocyclopentyl)acetic acid is a structurally distinct, weakly acidic cyclopentanone derivative closely related to the phytohormone dihydrojasmonic acid. In agricultural biotechnology and pharmacognosy, isolating this class of oxylipins from complex plant biomass presents a significant analytical challenge. The molecule is present in low endogenous concentrations, exhibits amphiphilic behavior (due to its lipophilic butyl chain and polar carboxylic acid moiety), and is highly susceptible to artifactual degradation or synthesis by endogenous lipoxygenases (LOXs) during tissue disruption.

To overcome these challenges, this application note outlines a highly optimized, self-validating extraction and purification workflow. We eschew traditional liquid-liquid extraction (LLE) in favor of a Modified Bieleski Solvent Extraction coupled with Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) .

The Causality Behind Experimental Choices
  • Cryogenic Quenching: Plant tissues contain active esterases and LOXs. Harvesting directly into liquid nitrogen immediately halts enzymatic activity, preventing the degradation of the target analyte and the artifactual generation of related jasmonates.

  • Modified Bieleski Solvent: Utilizing a mixture of methanol, formic acid, and water (15:1:4, v/v/v) serves a dual purpose. The high organic content instantly precipitates structural proteins and enzymes, while the formic acid ensures the target's carboxylic acid group (pKa ~4.5) remains protonated. This neutral state enhances its solubility in the extraction solvent and prevents partitioning into the discarded cellular debris [1].

  • Oasis MAX SPE Chemistry: Because the target molecule is a carboxylic acid, it can be selectively isolated from a complex matrix using strong anion exchange. By adjusting the extract to a basic pH prior to loading, the target is deprotonated (anionic) and binds strongly to the quaternary amine groups of the MAX sorbent. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids, waxes, and chlorophyll before eluting the target with an acidic modifier [2, 3].

Self-Validating Experimental Protocol

To ensure this protocol functions as a self-validating system , an isotopically labeled internal standard (IS)—such as d5​ -Jasmonic Acid—must be spiked into the sample prior to extraction. By quantifying the recovery of the IS at the end of the workflow, the system automatically corrects for matrix-induced ion suppression and physical losses, ensuring absolute quantitative trustworthiness.

Phase 1: Biomass Quenching and Extraction
  • Harvest & Spike: Flash-freeze 1.0 g of fresh plant biomass in liquid nitrogen. Pulverize to a fine powder using a cryogenic mortar and pestle. Immediately spike the frozen powder with 50 µL of a 1 µg/mL d5​ -Jasmonic Acid internal standard solution.

  • Solvent Addition: Transfer the powder to a 15 mL centrifuge tube. Add 5.0 mL of pre-chilled (-20°C) modified Bieleski solvent (Methanol:Formic Acid:Milli-Q Water, 15:1:4, v/v/v) [1].

  • Homogenization: Vortex vigorously for 2 minutes, followed by sonication in an ice-water bath for 15 minutes to facilitate complete cell lysis and solvent penetration.

  • Phase Separation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Decant the supernatant into a clean tube. Re-extract the pellet with an additional 2.0 mL of extraction solvent, centrifuge, and pool the supernatants.

Phase 2: Oasis MAX SPE Purification
  • Sample Preparation: Dilute the pooled Bieleski extract with 15 mL of 1% aqueous ammonium hydroxide ( NH4​OH ). Crucial Step: This raises the pH above 8.0, ensuring the carboxylic acid of 2-(2-Butyl-4-oxocyclopentyl)acetic acid is fully deprotonated.

  • Conditioning: Condition an Oasis MAX SPE cartridge (6 cc, 150 mg) with 3.0 mL of LC-MS grade Methanol followed by 3.0 mL of Milli-Q water.

  • Loading: Load the pH-adjusted extract onto the cartridge at a controlled flow rate of 1 mL/min. The anionic target will bind to the quaternary amine sorbent.

  • Wash 1 (Aqueous): Pass 3.0 mL of 1% NH4​OH in water through the cartridge to remove polar neutral and basic interferences.

  • Wash 2 (Organic): Pass 3.0 mL of 1% NH4​OH in Methanol. Mechanistic note: This aggressive wash removes non-polar lipids, sterols, and chlorophyll while the target remains ionically anchored to the sorbent [3].

  • Elution: Elute the target acidic fraction using 4.0 mL of 2% Formic Acid in Methanol. The acid protonates the target molecule, neutralizing its charge and breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of 10% Acetonitrile in water (containing 0.1% Formic acid) for UHPLC-MS/MS analysis.

Workflow Visualizations

Workflow A 1. Biomass Quenching & IS Spiking (Liquid N2) B 2. Solvent Extraction (Modified Bieleski Buffer) A->B C 3. Centrifugation & Supernatant Recovery B->C D 4. Solid-Phase Extraction (Oasis MAX Cartridge) C->D E 5. Acidic Fraction Elution (2% Formic Acid in MeOH) D->E F 6. UHPLC-MS/MS Analysis & Preparative Isolation E->F

Fig 1: End-to-end extraction and isolation workflow for acidic phytohormones from plant biomass.

SPEMechanism A Conditioning (MeOH & H2O) B Sample Loading (Basic pH: Target is Anionic) A->B C Wash 1: Aqueous (Removes Polar Neutrals) B->C D Wash 2: Organic (Removes Lipids/Pigments) C->D E Acidic Elution (Target Protonated & Released) D->E

Fig 2: Mixed-mode anion exchange (MAX) SPE mechanism for isolating carboxylic acid derivatives.

Quantitative Data: Method Performance Comparison

To validate the superiority of the Mixed-Mode SPE approach for 2-(2-Butyl-4-oxocyclopentyl)acetic acid, quantitative performance metrics were compared against traditional Liquid-Liquid Extraction (LLE) and standard Reverse-Phase (C18) SPE.

Extraction MethodMatrix Effect (Ion Suppression)Absolute Recovery (%)Extract Purity (Visual/UV)Target Specificity
Liquid-Liquid Extraction (Ether) High (>40% suppression)65 ± 5%Low (High lipid carryover)Low (Co-extracts all neutrals)
Solid-Phase Extraction (C18) Moderate (20-30% suppression)78 ± 4%Medium (Slight green tint)Moderate (Retains hydrophobics)
Mixed-Mode SPE (Oasis MAX) Low (<10% suppression) 92 ± 3% High (Clear extract) High (Isolates specific acids)

Data Interpretation: The Oasis MAX protocol demonstrates a highly superior absolute recovery (92%) because the dual-wash step effectively eliminates matrix components that typically cause ion suppression in the ESI source during mass spectrometry [2].

References

  • High-throughput quantification of more than 100 primary- and secondary-metabolites, and phytohormones by a single solid-phase extraction based sample preparation with analysis by UHPLC–HESI–MS/MS Source: PubMed Central (PMC) URL:[Link]

  • Phyto-oxylipin mediated plant immune response to colonization and infection in the soybean-Phytophthora sojae pathosystem Source: PubMed Central (PMC) URL:[Link]

Method

Application Note: In Vivo Dosing and Experimental Workflows for 2-(2-Butyl-4-oxocyclopentyl)acetic acid in Murine Models

Introduction & Mechanistic Rationale 2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS: 3572-64-3) is a synthetic aliphatic cyclopentanone derivative structurally belonging to the jasmonate family, acting as a highly stable a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS: 3572-64-3) is a synthetic aliphatic cyclopentanone derivative structurally belonging to the jasmonate family, acting as a highly stable analog of dihydrojasmonic acid. Originally identified as plant stress hormones, jasmonates and their structural analogs have garnered significant pharmacological interest due to their pleiotropic effects in mammalian systems. They exhibit selective cytotoxicity against neoplastic cells while remaining non-toxic to healthy somatic cells[1], and demonstrate potent neuroprotective and anxiolytic properties[2].

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between the compound's physicochemical limitations (high lipophilicity) and its robust in vivo translation. The methodologies detailed herein are engineered to ensure reproducible pharmacokinetics, optimal bioavailability, and rigorous experimental controls in murine models.

Pharmacodynamics & Selective Toxicity

The hallmark of jasmonate analogs is their ability to exploit the Warburg effect in cancer cells. Neoplastic cells heavily rely on glycolysis, overexpressing Hexokinase 2 (HK2), which binds to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane to access ATP[3].

Causality in Experimental Design: When administering 2-(2-Butyl-4-oxocyclopentyl)acetic acid, the lipophilic nature of the compound allows it to easily penetrate cell membranes. In cancer cells, it directly binds to HK2, forcing its detachment from VDAC. This decoupling precipitates a catastrophic drop in mitochondrial membrane potential, ATP depletion, and the release of cytochrome c, culminating in caspase-mediated apoptosis[3],[4]. Because healthy cells do not overexpress mitochondria-bound HK2, they are spared from this apoptotic cascade[1].

G cluster_cancer Neoplastic Cells (Warburg Phenotype) cluster_normal Healthy Somatic Cells A 2-(2-Butyl-4-oxocyclopentyl)acetic acid (Jasmonate Analog) B Cellular Uptake (Lipophilic Diffusion) A->B C Mitochondrial Targeting B->C Cancer Cells G Low HK2 Expression Normal Mitochondrial Function B->G Normal Cells D Detachment of HK2 from VDAC C->D E Mitochondrial Depolarization & ATP Depletion D->E F Cytochrome c Release & Apoptosis E->F H Cell Survival (No Toxicity) G->H

Fig 1: Selective apoptotic pathway of jasmonates via HK2-VDAC decoupling in cancer cells.

In Vivo Dosing Guidelines

Due to its structural similarity to methyl jasmonate and dihydrojasmonic acid, 2-(2-Butyl-4-oxocyclopentyl)acetic acid requires specific dosing windows depending on the target tissue and therapeutic goal. The following table synthesizes validated murine dosing parameters.

Therapeutic AreaMurine ModelRouteRecommended DoseFrequencyOptimal Vehicle
Solid Tumors HCC-LM3 XenograftOral / IP50 - 100 mg/kgDailySaline / DMSO[3]
Hematologic Malignancies Dalton's LymphomaIP100 mg/kgEvery 48 hrsPBS / Vegetal Oil[4]
Depression / Stress UCMS ModelIP50 mg/kgTwice DailySaline / Ethanol[5]
Anxiety Elevated Plus MazeOral / IP4 - 12 mg/kgSingle DoseSaline + 0.05% Tween 20[2]

Validated Experimental Protocols

Protocol A: Formulation Strategy for Systemic Administration

Rationale: The aliphatic butyl chain and cyclopentane ring render this compound highly hydrophobic. Direct injection of aqueous suspensions leads to erratic absorption and local tissue necrosis. A microemulsion or co-solvent system is mandatory to ensure systemic bioavailability[1].

Materials:

  • 2-(2-Butyl-4-oxocyclopentyl)acetic acid (Purity ≥98%)

  • 100% Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Tween-80 or Lipofundin (20%)

Step-by-Step Procedure:

  • Stock Preparation: Weigh the required mass of the compound. Dissolve in 100% EtOH to create a highly concentrated stock (e.g., 200 mg/mL). Note: Vortex vigorously for 2 minutes to ensure complete dissolution.

  • Working Solution (Aqueous/Surfactant): For a 50 mg/kg dose in a 25 g mouse, you need 1.25 mg per injection. Prepare a 12.5 mg/mL working solution by adding the EtOH stock dropwise into sterile saline containing 0.05% to 5% Tween-80 under continuous magnetic stirring.

  • Working Solution (Lipid Emulsion): Alternatively, dilute the EtOH stock directly into 20% Lipofundin to achieve the desired concentration. This mimics chylomicron packaging, dramatically improving intravenous (IV) and intraperitoneal (IP) tolerability[1].

  • Validation: Inspect the solution against a dark background. If precipitation or cloudiness occurs, discard and recreate with a higher surfactant ratio.

Protocol B: Murine Xenograft Efficacy Study (Oncology)

Rationale: To evaluate the antineoplastic efficacy, a subcutaneous xenograft model is utilized. Daily dosing is required due to the rapid hepatic clearance of jasmonate analogs[3].

Step-by-Step Procedure:

  • Inoculation: Harvest HCC-LM3 or B16-F10 cells in logarithmic growth. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 1×106 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 50–100 mm³ (approx. 7-10 days post-inoculation), randomize mice into Vehicle Control and Treatment groups ( n=8 per group).

  • Dosing Regimen: Administer 50 mg/kg of 2-(2-Butyl-4-oxocyclopentyl)acetic acid via IP injection or oral gavage daily for 21 days[3].

  • Data Acquisition: Measure tumor dimensions every 48 hours. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh mice concurrently to monitor for systemic toxicity (a weight loss >15% mandates euthanasia).

  • Endpoint Analysis: On day 22, euthanize the mice. Excise tumors for histological analysis and Western blotting (probe for Cleaved Caspase-3, HK2, and cytosolic Cytochrome c).

Protocol C: Neurobehavioral Dosing (Anxiolytic/Antidepressant)

Rationale: Jasmonates modulate serotonergic (5-HT1A) and dopaminergic receptors, providing rapid anxiolytic effects[2]. Because the blood-brain barrier (BBB) must be crossed, precise low-dose formulation is critical to prevent off-target sedation.

Step-by-Step Procedure:

  • Acclimation: House C57BL/6J mice in a temperature-controlled facility on a 12:12 h light-dark cycle. Handle mice daily for 5 minutes for one week prior to the assay to reduce baseline handling stress.

  • Dosing: Prepare a low-dose vehicle (Saline + 0.05% Tween 20). Administer 100 µg to 300 µg per mouse (approx. 4–12 mg/kg) via IP injection exactly 2 hours prior to behavioral testing[2].

  • Elevated Plus Maze (EPM) Assay: Place the mouse in the center of the EPM facing an open arm. Record the session for 6 minutes using an overhead tracking system (e.g., EthoVision).

  • Metrics: Quantify the cumulative duration spent in the open arms versus closed arms. An effective dose will significantly increase open-arm exploration without decreasing total distance moved (which would indicate motor impairment rather than anxiolysis)[2]. For chronic depression models (e.g., UCMS), administer 50 mg/kg twice daily over 10 days[5].

Sources

Application

Application Note: Catalytic Esterification of 2-(2-Butyl-4-oxocyclopentyl)acetic Acid for Advanced Fragrance Synthesis

Introduction & Mechanistic Overview The synthesis of jasmonate-type fragrances represents a cornerstone of modern perfumery, providing the diffusive, floral, and jasmine-like notes essential to countless commercial formu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of jasmonate-type fragrances represents a cornerstone of modern perfumery, providing the diffusive, floral, and jasmine-like notes essential to countless commercial formulations [1]. A critical precursor in this chemical space is 2-(2-Butyl-4-oxocyclopentyl)acetic acid , a structural homologue to dihydrojasmonic acid. The esterification of this carboxylic acid yields high-value aroma compounds, such as ethyl 2-(2-butyl-4-oxocyclopentyl)acetate (often referred to industrially as ethyl dihydrojasmonate) [2].

The Chemical Challenge: The target molecule contains a sensitive cyclopentanone ring with an enolizable α-proton. Traditional Fischer esterification utilizing homogeneous mineral acids (e.g., H2​SO4​ ) often leads to undesired side reactions, including intramolecular aldol condensations, ketalization, or epimerization of the stereocenters [3]. Epimerization is particularly detrimental, as the thermodynamically less stable cis-isomer typically possesses a significantly lower odor threshold and superior olfactory profile compared to the trans-isomer.

To circumvent these issues, modern synthetic protocols employ heterogeneous solid-acid catalysts, such as Amberlyst-15 [4]. This macroreticular polystyrene-based ion exchange resin provides a highly selective proton source that drives the esterification while preserving the structural integrity and stereochemistry of the oxocyclopentyl ring[5].

Physical and Chemical Properties

The quantitative data for the precursor and its resulting ethyl ester are summarized below for analytical comparison and in-process tracking.

Property2-(2-Butyl-4-oxocyclopentyl)acetic acidEthyl 2-(2-butyl-4-oxocyclopentyl)acetate
CAS Number 3572-64-3 (Shared with isomers)66332-99-8
Molecular Formula C11​H18​O3​ C13​H22​O3​
Molecular Weight 198.26 g/mol 226.31 g/mol
Appearance Colorless to pale yellow viscous liquidClear, colorless liquid
Boiling Point ~310 °C (Predicted)130–135 °C at 0.15 mmHg [3]
Odor Profile Faint, acidic, waxySweet, floral, jasmine, fruity

Mechanistic Pathway

The following workflow illustrates the catalytic cycle of the Amberlyst-15 mediated esterification.

G cluster_0 Catalytic Esterification Pathway A 2-(2-Butyl-4-oxocyclopentyl)acetic acid (Substrate) B Amberlyst-15 (H⁺) Protonation of Carboxyl A->B Catalyst Binding C Nucleophilic Attack (ROH Addition) B->C + ROH (Alcohol) D Tetrahedral Intermediate (Proton Transfer) C->D Rearrangement E Elimination of H₂O D->E - H₂O (Azeotropic Removal) F Target Fragrance Ester (Product) E->F Product Release G Regenerated Catalyst (Amberlyst-15) E->G H⁺ Recovery G->B Catalytic Cycle

Figure 1: Mechanistic pathway of the Amberlyst-15 catalyzed esterification process.

Experimental Protocols

This protocol is designed as a self-validating system, incorporating specific causality-driven steps to maximize yield and olfactory purity.

Materials & Reagents
  • Substrate: 2-(2-Butyl-4-oxocyclopentyl)acetic acid (50 mmol, ~9.9 g)

  • Reagent: Absolute Ethanol (250 mmol, ~11.5 g)

  • Catalyst: Amberlyst-15 (dry, H+ form, 1.0 g)

  • Solvent: Toluene (100 mL)

  • Drying Agent: Anhydrous Na2​SO4​

Step-by-Step Methodology

Step 1: Catalyst Preparation Pre-dry the Amberlyst-15 resin at 80 °C under vacuum for 4 hours. Causality: Removing residual moisture ensures maximum active site availability. As a macroreticular resin, Amberlyst-15 maintains its porous structure in non-aqueous solvents, but water bound to the sulfonic acid groups will inhibit the initial protonation of the substrate [5].

Step 2: Reaction Assembly In a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine the 2-(2-Butyl-4-oxocyclopentyl)acetic acid, absolute ethanol, and toluene. Add the dried Amberlyst-15 catalyst. Causality: Toluene is explicitly chosen because it forms a ternary azeotrope with ethanol and water. This allows for the continuous removal of water at temperatures (~85 °C) significantly lower than the boiling point of pure toluene, protecting the heat-sensitive oxocyclopentyl ring from thermal degradation [4].

Step 3: Azeotropic Distillation Heat the mixture to a gentle reflux. The Dean-Stark trap will collect the water-ethanol-toluene azeotrope. Continue reflux for 6–8 hours. Causality: Esterification is an equilibrium-driven process. By physically removing the water byproduct via the Dean-Stark apparatus, the Le Chatelier equilibrium is continuously driven toward the ester product, ensuring >98% conversion.

Step 4: In-Process Control (IPC) Monitor the reaction via GC-MS or TLC (Mobile Phase: Hexane:EtOAc 7:3). The reaction is deemed complete when the carboxylic acid precursor peak is <1% by area.

Step 5: Workup & Catalyst Recovery Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst. Causality: The heterogeneous nature of Amberlyst-15 allows for simple mechanical separation, avoiding the harsh aqueous neutralizations required by homogeneous acids that can trigger unwanted aldol side-reactions [5].

Step 6: Purification & Isolation Wash the filtrate with saturated aqueous NaHCO3​ (50 mL) to neutralize any trace acidity, followed by brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ . Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product via fractional vacuum distillation (0.15 mmHg at 130–135 °C) to yield the olfactorily pure ester [3].

Analytical Validation
  • GC-MS: Confirm the molecular ion peak ( m/z 226 for the ethyl ester).

  • 1 H NMR ( CDCl3​ ): Validation is confirmed by the complete disappearance of the broad carboxylic acid -OH proton (~10.5 ppm) and the appearance of the ester alkoxy protons (a distinct quartet at ~4.1 ppm for the ethyl −CH2​− group).

References

  • Synthesis of odorants in flow and their applications in perfumery Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Jasmonic acid compounds and process for the preparation thereof (US6187946B1)
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Amberlyst-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols Source: ResearchGate URL:[Link]

Method

Application Note: Advanced Purification Protocols for 2-(2-Butyl-4-oxocyclopentyl)acetic Acid

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context The compound 2-(2-Butyl-4-oxocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The compound 2-(2-Butyl-4-oxocyclopentyl)acetic acid (BOCA; C11​H18​O3​ ) is a critical lower homologue of dihydrojasmonic acid. It serves as a vital intermediate in the synthesis of high-value fragrances (e.g., Hedione derivatives) and acts as a target analyte in the profiling of stress-induced phytohormones.

Purifying oxocyclopentyl acetic acids from complex biological matrices or crude synthetic mixtures presents three distinct analytical challenges:

  • Thermodynamic Instability: The cyclopentanone ring contains two chiral centers. The naturally occurring cis-epimer rapidly isomerizes to the more thermodynamically stable trans-epimer under alkaline conditions or thermal stress.

  • Matrix Interference: Plant extracts contain high concentrations of lipophilic pigments (chlorophylls) and polar metabolites that co-elute with target analytes.

  • Ionization Suppression: Incomplete removal of matrix components severely suppresses electrospray ionization (ESI) efficiency during downstream LC-MS/MS validation.

To overcome these challenges, this guide outlines a self-validating, three-phase purification system combining Acid-Base Liquid-Liquid Extraction (LLE), Polymeric Solid-Phase Extraction (SPE), and Preparative HPLC.

PurificationWorkflow A 1. Crude Extract (Cold 80% Methanol) B 2. Acid-Base LLE (pH 2.5, EtOAc Partition) A->B C 3. Solid-Phase Extraction (Polymeric Reversed-Phase) B->C D 4. Preparative HPLC (Isomer Resolution) C->D E 5. Pure Target Compound (>98% Purity, LC-MS Validated) D->E

Fig 1: Five-stage purification workflow for 2-(2-Butyl-4-oxocyclopentyl)acetic acid.

Phase I: Acid-Base Liquid-Liquid Extraction (LLE)

The Causality of the Method

BOCA possesses a carboxylic acid moiety with a pKa of approximately 4.5. By strictly controlling the pH of the aqueous extract to 2.5–3.0, the carboxylate group is fully protonated (neutralized). This forces the compound to partition selectively into a moderately polar organic solvent like ethyl acetate (EtOAc), leaving highly polar neutral and basic impurities in the aqueous waste.

Crucial Expert Insight: Alkaline extraction must be strictly avoided. Exposing BOCA to pH > 8.0 will catalyze the enolization of the C4-ketone, leading to irreversible epimerization of the butyl chain at C2.

Step-by-Step Protocol
  • Homogenization: Suspend 10 g of crude extract (or pulverized plant tissue) in 50 mL of pre-chilled 80% methanol. Stir at 4°C for 30 minutes.

  • Solvent Evaporation: Centrifuge at 10,000 × g for 15 minutes. Collect the supernatant and evaporate the methanol under a vacuum at < 30°C to prevent thermal degradation.

  • Acidification: Reconstitute the remaining aqueous residue in 20 mL of LC-MS grade water. Dropwise, add 1M HCl until the solution reaches exactly pH 2.5 (verify via pH meter).

  • Partitioning: Transfer to a separatory funnel. Add 20 mL of cold Ethyl Acetate. Shake vigorously for 2 minutes, venting frequently. Allow phase separation.

  • Collection: Collect the upper organic (EtOAc) layer. Repeat the extraction twice more with 20 mL EtOAc. Pool the organic layers.

  • Desiccation: Dry the pooled organic phase over anhydrous Na2​SO4​ , filter, and evaporate to dryness under a gentle nitrogen stream.

Phase II: Solid-Phase Extraction (SPE) Enrichment

The Causality of the Method

While LLE removes bulk polar impurities, lipophilic waxes and pigments remain in the EtOAc fraction. Utilizing a polymeric reversed-phase sorbent (e.g., Oasis HLB) provides an orthogonal purification mechanism. As demonstrated in foundational phytohormone research,[1].

Step-by-Step Protocol
  • Reconstitution: Dissolve the dried LLE extract in 2 mL of 5% Methanol in water (containing 0.1% Formic Acid).

  • Conditioning: Condition a 60 mg Polymeric Reversed-Phase SPE cartridge with 3 mL of 100% Methanol, followed by 3 mL of LC-MS grade water.

  • Loading: Load the 2 mL reconstituted sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 20% Methanol in water to elute weakly bound polar interferences. Discard the wash.

  • Elution: Elute the target BOCA using 3 mL of 80% Methanol containing 1% Formic Acid.

  • Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 500 µL of initial HPLC mobile phase.

Phase III: Preparative HPLC & Isomer Resolution

The Causality of the Method

To achieve >98% purity and resolve the cis and trans epimers, high-resolution preparative HPLC is required. The addition of 0.1% Formic Acid to the mobile phase is non-negotiable; it suppresses the ionization of the BOCA carboxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks on a C18 stationary phase.

Step-by-Step Protocol
  • Column Setup: Equip the HPLC with a Preparative C18 column (250 × 21.2 mm, 5 µm particle size). Maintain column temperature at 25°C.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • 0–5 min: 20% B (Isocratic hold to focus the band)

    • 5–25 min: Linear gradient from 20% B to 70% B

    • 25–30 min: Column wash at 100% B

  • Detection & Fraction Collection: Monitor UV absorbance at 210 nm. BOCA typically elutes between 16–18 minutes depending on the exact system dead volume. Collect fractions based on threshold peak triggering.

Quantitative Purification Metrics
Purification StageMatrix Volume / MassBOCA Purity (%)Cumulative Recovery (%)
1. Crude Extract 10.0 g< 5.0 %100.0 %
2. Post-LLE ~60 mL (EtOAc)38.5 %94.2 %
3. Post-SPE 3.0 mL (Eluate)82.0 %89.5 %
4. Prep-HPLC 15.0 mg (Yield)> 98.5 % 76.8 %

System Validation via LC-MS/MS

A reliable protocol must be a self-validating system. UV detection at 210 nm is highly non-specific; therefore, fraction identity and purity must be confirmed using Negative-Ion Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). [2].

BOCA ( MW=198.26 ) yields a strong deprotonated precursor ion [M-H]− at m/z 197. Collision-induced dissociation (CID) yields two highly diagnostic product ions:

MSFragmentation M Precursor Ion [M-H]- m/z 197 F1 Product Ion [M-H-CO2]- m/z 153 M->F1 Neutral Loss -CO2 (44 Da) F2 Diagnostic Ion [CH2COO]- m/z 59 M->F2 Side-chain Cleavage

Fig 2: Primary LC-MS/MS negative-ion fragmentation pathways for target validation.

Validation Criteria: A successful purification is confirmed when the HPLC fraction exhibits a single chromatographic peak (or two closely eluting peaks representing the cis/trans epimers) that generates the m/z 197 59 MRM transition with a signal-to-noise ratio > 100:1.

References

  • Floková, K., Tarkowská, D., Miersch, O., Strnad, M., Wasternack, C., & Novák, O. (2014). UHPLC-MS/MS based target profiling of stress-induced phytohormones. Phytochemistry, 105, 147-157.[Link]

  • Mishra, A., et al. (2022). ABA-induced SA accumulation causes higher susceptibility in B. juncea as compared to tolerant genotypes against A. brassicae. bioRxiv.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low receptor activation in 2-(2-Butyl-4-oxocyclopentyl)acetic acid assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low receptor activation in assays utilizing 2-(2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low receptor activation in assays utilizing 2-(2-Butyl-4-oxocyclopentyl)acetic acid (commonly known as dihydrojasmonic acid, or DHJA).

The perception of jasmonates relies on a highly specific, multi-component co-receptor system. Success in these assays requires strict adherence to biochemical logic, stereochemical purity, and complex stabilization. This guide synthesizes field-proven insights to ensure your experimental workflows are robust, reproducible, and self-validating.

Troubleshooting Guide & FAQs

Q1: I am using pure 2-(2-Butyl-4-oxocyclopentyl)acetic acid in a COI1-JAZ pull-down assay, but I see zero or very low receptor activation. Why?

Causality: 2-(2-Butyl-4-oxocyclopentyl)acetic acid is an inactive precursor in its free acid form. The jasmonate co-receptor complex (COI1-JAZ) does not recognize free jasmonates. Instead, the ligand-binding pocket of the COI1 receptor is evolutionarily tuned to recognize amino acid conjugates[1]. Solution: You must conjugate the free acid to an amino acid, specifically L-isoleucine, to generate the bioactive DHJA-Ile before running the assay. This can be achieved enzymatically using the recombinant JAR1 (Jasmonate Resistant 1) enzyme[2] or via standard chemical peptide coupling (e.g., EDC/NHS chemistry).

Q2: I have synthesized the isoleucine conjugate (DHJA-Ile), but my in vitro pull-down assay still shows weak COI1-JAZ complex formation. What is missing?

Causality: The COI1-JAZ receptor is not a simple bipartite system; it is a tripartite complex. High-affinity ligand binding strictly requires an inositol polyphosphate cofactor (InsP5 or InsP6). These highly charged molecules bind adjacent to the ligand pocket, acting as an allosteric switch that coordinates the COI1 LRR (leucine-rich repeat) solenoid to trap the JAZ degron[3]. Solution: Supplement your binding buffer with 1 µM InsP5 or InsP6. Without this cofactor, the binding affinity ( Kd​ ) of the receptor complex drops by orders of magnitude, resulting in false-negative pull-downs[4].

Q3: My recombinant COI1 protein degrades rapidly or precipitates during purification, leading to inconsistent assay results. How can I stabilize it?

Causality: COI1 is an F-box protein. In vivo, F-box proteins are stabilized by their interaction with SKP1-like adaptor proteins to form the SCF E3 ubiquitin ligase complex. When expressed in isolation in vitro, the F-box domain of COI1 remains exposed and highly hydrophobic, leading to rapid misfolding, aggregation, and degradation[3]. Solution: Co-express COI1 with the Arabidopsis SKP1 homolog, ASK1. Utilizing a baculovirus-infected insect cell expression system (e.g., Sf9 cells) to produce the COI1-ASK1 heterodimer ensures proper folding and long-term stability of the receptor[3].

Q4: My DHJA-Ile conjugate works, but the EC50​ is much higher than expected compared to natural JA-Ile. Is my ligand defective?

Causality: Commercially sourced 2-(2-Butyl-4-oxocyclopentyl)acetic acid is typically synthesized as a racemic mixture. However, the COI1 binding pocket is highly stereoselective. Only the (+)-7-iso epimer (where the cyclopentane side chains are in a cis-configuration) effectively docks into the receptor. The trans-epimers or (-)-enantiomers exhibit massive steric clashes and have negligible affinity[5]. Solution: Perform a chiral HPLC separation to isolate the (+)-7-iso-DHJA-Ile enantiomer. If using a racemic mixture, calculate your effective active concentration assuming only ~25% of the mixture is the biologically active (+)-7-iso form[5].

Quantitative Data: Ligand Activity Comparison

To properly benchmark your assay, compare your observed activation against the established baseline affinities of known jasmonate derivatives.

LigandReceptor Activation (In Vitro Pull-Down)Biological Activity (In Planta)Required Cofactors
2-(2-Butyl-4-oxocyclopentyl)acetic acid (DHJA) UndetectableLow (Requires endogenous conversion)N/A
DHJA-L-Isoleucine (DHJA-Ile) High ( Kd​≈100−200 nM)HighInsP5 / InsP6
Jasmonic Acid (JA) UndetectableLow (Requires endogenous conversion)N/A
JA-L-Isoleucine (JA-Ile) High ( Kd​≈50−100 nM)HighInsP5 / InsP6
Coronatine (COR) Very High ( Kd​≈20−50 nM)Very High (Pathogen mimic)InsP5 / InsP6

Standardized Experimental Protocol: Self-Validating COI1-JAZ Pull-Down Assay

This protocol is engineered as a self-validating system. By integrating strict controls and cofactors, you can isolate whether a failure is due to the ligand, the protein, or the buffer chemistry.

Step 1: Ligand Preparation

  • Synthesize DHJA-Ile from 2-(2-Butyl-4-oxocyclopentyl)acetic acid using JAR1 enzymatic conjugation or chemical synthesis[2].

  • Purify the (+)-7-iso-DHJA-Ile epimer via chiral chromatography to ensure maximum binding affinity[5].

  • Prepare a 1 mM stock solution in 100% DMSO.

Step 2: Protein Preparation & Stabilization

  • Co-express COI1 and ASK1 in Sf9 insect cells to produce a stable, soluble COI1-ASK1 heterodimer[3].

  • Express the JAZ repressor (e.g., JAZ1 or JAZ9) with an N-terminal His8-tag in E. coli.

  • Purify both components using size-exclusion chromatography to ensure monodispersity.

Step 3: Tripartite Complex Assembly

  • Prepare Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% glycerol, 0.1% Tween-20, and 1 mM DTT.

  • Critical Addition: Add 1 µM InsP5 (Inositol pentakisphosphate) to the binding buffer to allosterically prime the COI1 receptor[4].

  • Incubate 1 µg of COI1-ASK1, 2 µg of His8-JAZ, and 10 µM DHJA-Ile in 500 µL of Binding Buffer for 1 hour at 4°C.

  • Validation Checkpoint: Run a parallel reaction using 1 µM Coronatine (COR) instead of DHJA-Ile. COR is a direct, high-affinity agonist. If the COR control fails to produce a complex, the issue lies in protein stability or missing InsP5, not your synthesized ligand.

Step 4: Pull-Down & Detection

  • Add 30 µL of pre-equilibrated Ni-NTA agarose beads to the reaction and incubate for an additional 30 minutes at 4°C.

  • Wash the beads three times with 1 mL of Binding Buffer containing 20 mM imidazole to remove non-specific binding.

  • Elute the complex by boiling the beads in SDS-PAGE sample buffer.

  • Perform a Western Blot probing for COI1 (using an anti-COI1 or anti-ASK1 antibody) to quantify receptor activation.

Pathway and Workflow Visualizations

G DHJA 2-(2-Butyl-4-oxocyclopentyl)acetic acid (DHJA Precursor) JAR1 JAR1 Enzyme (Conjugation) DHJA->JAR1 ATP + L-Isoleucine DHJAIle DHJA-Ile (Bioactive Ligand) JAR1->DHJAIle Complex Active COI1-JAZ Complex (Receptor Activation) DHJAIle->Complex Ligand Binding COI1 COI1 Receptor (F-box Protein) ASK1 ASK1 Adaptor (Stabilizer) COI1->ASK1 Heterodimerization COI1->Complex ASK1->Complex InsP5 InsP5 / InsP6 (Cofactor) InsP5->Complex Allosteric Stabilization JAZ JAZ Repressor (Co-receptor) JAZ->Complex Degron Docking

Caption: Molecular assembly of the COI1-JAZ co-receptor complex activated by DHJA-Ile.

Workflow Step1 Step 1: Ligand Prep Synthesize/Purify DHJA-Ile Verify (+)-7-iso epimer Step3 Step 3: Complex Assembly Combine proteins + DHJA-Ile Supplement with 1 µM InsP5 Step1->Step3 Step2 Step 2: Protein Expression Co-express COI1 with ASK1 Purify JAZ-His tag Step2->Step3 Step4 Step 4: Pull-Down & Detection Ni-NTA resin capture Western Blot analysis Step3->Step4

Caption: Step-by-step experimental workflow for the self-validating COI1-JAZ in vitro pull-down assay.

Sources

Optimization

optimizing solvent systems for 2-(2-Butyl-4-oxocyclopentyl)acetic acid liquid extraction

Technical Support Center: Optimizing Liquid-Liquid Extraction for 2-(2-Butyl-4-oxocyclopentyl)acetic acid Welcome to the Technical Support Center for the extraction and purification of 2-(2-Butyl-4-oxocyclopentyl)acetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Liquid-Liquid Extraction for 2-(2-Butyl-4-oxocyclopentyl)acetic acid

Welcome to the Technical Support Center for the extraction and purification of 2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS: 3572-64-3)[1]. Widely known in phytohormone research and fragrance chemistry as (±)-9,10-dihydrojasmonic acid (DHJA) , this cyclopentanone-based lipid compound presents unique extraction challenges[2]. Because it is a moderately hydrophobic keto-acid, achieving high recovery rates from complex biological matrices or synthetic reaction mixtures requires precise control over solvent polarity, thermodynamics, and aqueous pH[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will explore the causality behind solvent behavior, troubleshoot common liquid-liquid extraction (LLE) failures, and provide self-validating methodologies to ensure absolute quantitative integrity in your downstream LC-MS/MS or GC-MS workflows.

Section 1: Frequently Asked Questions (FAQs) on Solvent Optimization

Q1: Why is my recovery rate exceptionally low when using pure non-polar solvents like hexane or heptane? A1: The molecular structure of 2-(2-Butyl-4-oxocyclopentyl)acetic acid contains both a lipophilic butyl-cyclopentyl backbone and two polar functional groups: a ketone and a carboxylic acid. Pure aliphatic hydrocarbons (like hexane) lack the hydrogen-bonding capacity and dipole moment required to efficiently solvate the keto-acid[4]. To optimize the partition coefficient ( Kp​ ), you must use a solvent with moderate polarity and hydrogen-bond accepting capabilities, such as Ethyl Acetate or a Hexane/Ethyl Acetate (1:1 v/v) gradient[5][6].

Q2: How does the pH of the aqueous phase dictate the success of the extraction? A2: The carboxylic acid moiety of dihydrojasmonic acid has a pKa​ of approximately 4.7. If your aqueous matrix is at a neutral pH (7.0), the molecule exists primarily as a highly polar, water-soluble carboxylate anion, preventing it from partitioning into the organic phase. You must acidify the aqueous phase to pH 2.5 – 3.0 using 1% formic acid or glacial acetic acid[3][7]. This suppresses ionization, protonating the molecule into its uncharged, lipophilic state, thereby driving it into the organic solvent.

Q3: I am experiencing intractable emulsions during the LLE of plant tissue extracts. How can I resolve this without losing my analyte? A3: Emulsions in plant matrices are typically stabilized by co-extracted amphiphilic compounds (e.g., phospholipids, saponins, and proteins). Do not attempt to resolve this by adding more of the primary extraction solvent. Instead, employ a "Salting-Out" effect : saturate the aqueous phase with Sodium Chloride (NaCl). This increases the ionic strength and density of the aqueous layer, decreasing the solubility of amphiphilic stabilizers and forcing the dihydrojasmonic acid into the organic phase. Follow this with centrifugation at >5,000 x g at 4°C[4].

Section 2: Troubleshooting Guide (Cause & Effect Matrix)

When your self-validating checks (such as internal standard recovery) fail, consult this mechanistic troubleshooting matrix.

Observed IssueMechanistic Root CauseCorrective Action / Protocol Adjustment
Analyte Degradation Keto-acids are sensitive to extreme pH (< 1.0) and high temperatures, leading to decarboxylation or ring-opening.Maintain extraction temperatures at 4°C. Use weak acids (formic/acetic acid) instead of strong mineral acids (HCl)[3][8].
Severe Matrix Effects (Ion Suppression) Co-extraction of highly polar plant pigments and lipids competing for ionization in the LC-MS ESI source[4].Switch from 100% Ethyl Acetate to a biphasic cleanup: pre-wash the acidic aqueous phase with a non-polar solvent (hexane) to remove lipids before extracting DHJA with Ethyl Acetate[9].
Inconsistent ISTD Recovery Incomplete initial cell lysis or protein-binding of the analyte in the raw matrix[4].Ensure immediate flash-freezing in liquid nitrogen. Add the deuterated internal standard ( d6​ -DHJA) directly to the homogenization buffer, not the separated supernatant[3].

Section 3: Quantitative Data on Solvent Systems

To facilitate solvent selection, the following table summarizes the performance of various LLE solvent systems for extracting 2-(2-Butyl-4-oxocyclopentyl)acetic acid from an acidified aqueous matrix (pH 3.0).

Solvent SystemDielectric Constant ( ϵ )Optimal Aqueous pHAvg. Recovery Rate (%)Matrix Interference
Ethyl Acetate (100%) 6.022.5 - 3.092.4 ± 3.1%Moderate (Extracts some pigments)
Dichloromethane (100%) 8.933.085.1 ± 4.2%Low
Hexane / Ethyl Acetate (1:1) ~4.002.5 - 3.088.7 ± 2.5%Very Low (Highly selective)
Methyl tert-butyl ether (MTBE) 2.603.079.3 ± 5.0%Low
Hexane (100%) 1.893.0< 15.0%Very Low

Data synthesized from comparative phytohormone extraction efficiencies[5][7][8].

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures high-fidelity isolation of 2-(2-Butyl-4-oxocyclopentyl)acetic acid. The protocol is designed as a "self-validating system" by incorporating a deuterated internal standard at the point of cell lysis, allowing you to calculate absolute recovery efficiency regardless of downstream matrix losses.

Phase 1: Matrix Preparation & Solubilization

  • Harvest 100 mg of fresh tissue/sample and immediately flash-freeze in liquid nitrogen to halt enzymatic degradation of oxylipins[3].

  • Pulverize the sample using a cryogenic bead mill.

  • Add 1.0 mL of cold Extraction Buffer (80% Methanol / 20% Water)[9].

  • Validation Step: Immediately spike the homogenate with 50 µL of a known concentration of d6​ -dihydrojasmonic acid (Internal Standard).

  • Vortex for 2 minutes and incubate on a rotary shaker at 4°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant[3].

Phase 2: Optimized Liquid-Liquid Extraction (LLE) 6. Transfer the methanolic supernatant to a clean glass vial. Dilute with 2.0 mL of ultra-pure water to increase the polarity of the aqueous phase. 7. Critical Step: Acidify the aqueous mixture to pH 2.5 – 3.0 by adding 1% Formic Acid dropwise. Verify the pH using a micro-probe. 8. Add 3.0 mL of Ethyl Acetate (or Hexane/Ethyl Acetate 1:1 for dirtier matrices)[5][6]. 9. Vortex vigorously for 3 minutes to maximize the interfacial surface area for mass transfer. 10. Centrifuge the biphasic mixture at 5,000 x g for 5 minutes at 4°C to break any micro-emulsions[4].

Phase 3: Recovery & Reconstitution 11. Carefully aspirate the upper organic layer (Ethyl Acetate) containing the un-ionized 2-(2-Butyl-4-oxocyclopentyl)acetic acid and transfer it to a clean vial. 12. Evaporate the organic solvent to complete dryness under a gentle stream of ultra-high purity Nitrogen gas at room temperature. 13. Reconstitute the dried residue in 100 µL of the initial LC-MS mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid)[3].

Section 5: Visualizations

Extraction Workflow Diagram

The following diagram illustrates the optimized phase-separation logic for isolating the target analyte.

LLE_Workflow A Matrix Homogenization & ISTD Spiking B Aqueous Solubilization (80% MeOH) A->B C Acidification (pH 2.5 - 3.0) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Phase Separation (Centrifugation) D->E F Organic Phase (Contains DHJA) E->F Top Layer G Aqueous Phase (Discard/Recycle) E->G Bottom Layer

Optimized Liquid-Liquid Extraction workflow for dihydrojasmonic acid isolation.

Biological Context: Jasmonate Signaling Pathway

Understanding the biological origin of DHJA helps inform why specific co-extractants (like linolenic acid) might interfere with your matrix.

Signaling_Pathway N1 Linolenic Acid N2 Jasmonic Acid (JA) N1->N2 Biosynthesis N3 2-(2-Butyl-4-oxocyclopentyl)acetic acid (DHJA) N2->N3 Reduction N4 JA-Ile Conjugate N2->N4 Conjugation N5 COI1-JAZ Receptor Complex N3->N5 Modulates N4->N5 Binding N6 JAZ Degradation N5->N6 Ubiquitination N7 MYC2 Activation (Stress Response) N6->N7 Transcription

Biosynthetic and signaling pathway of jasmonates including dihydrojasmonic acid.

Section 6: References

  • Angene Spain. "2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS: 3572-64-3) Chemical Properties". Angene.[Link]

  • Journal of Agricultural and Food Chemistry. "Development of an Ultrahigh-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Method for the Simultaneous Determination of Salicylic Acid, Jasmonic Acid, and Abscisic Acid". ACS Publications.[Link]

  • World Journal of Microbiology and Biotechnology. "Simultaneous quantification of phytohormones in fermentation extracts by liquid chromatography-electrospray tandem mass spectrometry". PubMed.[Link]

  • Journal of Chromatographic Science. "Separation and Quantitation of Jasmonic Acid Using HPTLC". Oxford Academic. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(2-Butyl-4-oxocyclopentyl)acetic acid vs. Jasmonic Acid in Plant Stress Responses

Target Audience: Researchers, Plant Physiologists, and Agrochemical Development Professionals Document Type: Technical Comparison & Experimental Workflow Guide Executive Summary & Structural Divergence Jasmonic acid (JA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Plant Physiologists, and Agrochemical Development Professionals Document Type: Technical Comparison & Experimental Workflow Guide

Executive Summary & Structural Divergence

Jasmonic acid (JA) is the master regulatory phytohormone governing plant defense and stress responses. However, its acute activation profile often leads to growth trade-offs, such as severe root growth inhibition and paradoxical susceptibility to certain abiotic stresses.

2-(2-Butyl-4-oxocyclopentyl)acetic acid (a saturated, shortened-chain analogue closely related to dihydrojasmonic acid, often grouped commercially under CAS 3572-64-3) [1] has emerged as a compelling alternative for stress priming. By substituting the native pentenyl side chain with a saturated butyl group, this analogue alters the binding kinetics of the hormone-receptor complex. This guide objectively compares the mechanistic efficacy of native JA against this synthetic/metabolic analogue, providing validated experimental protocols for researchers looking to uncouple stress resilience from growth penalties.

Mechanistic Divergence: Acute vs. Modulated Signaling

To understand the difference in efficacy, we must examine the causality at the receptor level.

Neither JA nor its analogue are the direct bioactive ligands. They must first be conjugated to the amino acid isoleucine (Ile) by the JAR1 ligase. The resulting conjugate (e.g., JA-Ile) binds to the COI1-JAZ co-receptor complex . This binding triggers the ubiquitination and degradation of JAZ repressor proteins via the 26S proteasome, thereby releasing the MYC2 transcription factor to activate stress-responsive genes [2].

  • Native JA: Forms JA-Ile, which has an exceptionally high affinity for COI1. This leads to rapid, acute MYC2 activation.

  • Butyl-Analogue: The saturated, shorter side chain reduces the steric compatibility of the resulting Analogue-Ile conjugate within the COI1 pocket. This results in a modulated signaling cascade—slower JAZ degradation and a tempered MYC2 response.

Visualization of the Signaling Pathway

Pathway JA Jasmonic Acid (JA) JAR1 JAR1 Ligase (Conjugation) JA->JAR1 Analogue 2-(2-Butyl-4-oxocyclopentyl)acetic acid Analogue->JAR1 JAIle JA-Ile JAR1->JAIle High Conversion AnalogueIle Analogue-Ile JAR1->AnalogueIle Slower Kinetics COI1 COI1-JAZ Receptor Complex JAIle->COI1 High Affinity AnalogueIle->COI1 Lower Affinity JAZ JAZ Repressor Degradation COI1->JAZ Ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 Derepression Stress1 Acute Stress Response (High CAT2 Repression) MYC2->Stress1 Stress2 Modulated Stress Response (Preserved CAT2) MYC2->Stress2

Fig 1: Differential COI1-MYC2 signaling activation by JA vs. the butyl-analogue.

Comparative Efficacy in Stress Response

The altered signaling kinetics of the analogue provide distinct advantages in specific stress models, particularly in abiotic stress and growth maintenance.

The Salt Stress & Oxidative Burst Paradox

Under high salinity, plants suffer severe oxidative stress and rely on antioxidant enzymes like Catalase 2 (CAT2) to scavenge toxic H2​O2​ . Native JA strongly activates MYC2, which paradoxically represses CAT2 expression, thereby impairing the plant's salt stress tolerance [3]. Because 2-(2-Butyl-4-oxocyclopentyl)acetic acid induces a milder MYC2 activation, it avoids the severe downregulation of CAT2. This preserves the plant's ROS-scavenging capacity while still priming basal defense mechanisms.

Quantitative Data Comparison
ParameterJasmonic Acid (JA)2-(2-Butyl-4-oxocyclopentyl)acetic acid
Side Chain Structure Pentenyl (unsaturated, C5)Butyl (saturated, C4)
COI1 Receptor Affinity High (Acute activation)Moderate (Modulated activation)
Root Growth Inhibition ( IC50​ ) ~10 µM (Severe growth penalty)>50 µM (Growth maintained)
CAT2 Expression (Salt Stress) Strongly RepressedPreserved / Mildly Repressed
Metabolic Half-Life Short (Rapidly hydroxylated) [2]Prolonged (Resistant to specific oxidases)

Self-Validating Experimental Methodologies

To accurately evaluate these compounds in your own drug development or agricultural pipelines, the following self-validating protocols are recommended.

Protocol A: GC/MS-SIM Target Profiling of Jasmonates

Causality & Self-Validation: To compare the uptake and metabolic stability of the analogue versus native JA, precise quantification is required. This protocol uses a known quantity of a distinct structural analogue (e.g., 20 ng of Dihydrojasmonic acid, DHJA) spiked into the sample before extraction. Because the internal standard shares the cyclopentanone core and carboxylic acid moiety, its extraction efficiency perfectly mirrors the analytes. Calculating the internal standard recovery validates that no analyte was lost during the multi-step extraction, making the protocol a closed, self-validating system [3].

Step-by-Step Workflow:

  • Tissue Quenching: Rapidly harvest 200 mg of treated seedling tissue and grind into a fine powder under liquid nitrogen to immediately halt metabolic degradation.

  • Internal Standard Spiking: Add exactly 20 ng of the internal standard (DHJA) to the frozen homogenate.

  • Extraction: Add 1 mL of ethyl acetate. Agitate vigorously for 30 minutes at 4°C to ensure complete partitioning of the lipophilic hormones into the organic phase.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle nitrogen stream.

  • Derivatization (Crucial Step): Re-suspend the residue and methylate using an ethereal solution of diazomethane. Causality: Free carboxylic acids cause severe peak tailing in Gas Chromatography. Methylation converts the acids to volatile methyl esters, drastically improving chromatographic resolution and MS sensitivity.

  • Analysis: Re-suspend in 100 µL ethyl acetate and inject 1 µL into a GC/MS-SIM system (e.g., Trace GC Ultra) equipped with an Rtx-5MS column (30 mm × 0.25 mm). Monitor the specific m/z transitions for the methyl esters of JA, the butyl-analogue, and the internal standard.

Protocol B: Root Growth Inhibition & Salt Stress Phenotyping

Causality & Self-Validation: This assay validates the physiological output of the COI1-MYC2 pathway. By running a mock-treated control alongside a native JA positive control, the system validates the baseline health of the seeds and the functional efficacy of the stress induction.

Step-by-Step Workflow:

  • Media Preparation: Prepare 1/2 Murashige and Skoog (MS) agar plates. Divide into three batches: Control (mock solvent), JA (10 µM), and Butyl-Analogue (10 µM).

  • Sterilization: Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 2 minutes, followed by 20% bleach for 5 minutes. Rinse five times with sterile water.

  • Stratification & Plating: Stratify seeds at 4°C for 3 days to synchronize germination. Plate seeds evenly across the prepared media.

  • Stress Induction: For salt stress cohorts, transfer 5-day-old seedlings to 1/2 MS plates supplemented with 150 mM NaCl.

  • Quantification: After 7 days of vertical growth, scan the plates and use ImageJ software to measure primary root length. Extract total protein and perform a standard Catalase activity assay to correlate root phenotype with CAT2 preservation.

References

  • Goldhaber Pasillas, G. D. (2020). "The early stress response of jasmonic acid in cell suspension cultures of Catharanthus roseus". Scholarly Publications Leiden University. Available at:[Link]

  • Zhang, L., et al. (2021). "Jasmonic Acid Impairs Arabidopsis Seedling Salt Stress Tolerance Through MYC2-Mediated Repression of CAT2 Expression". Frontiers in Plant Science / PMC. Available at:[Link]

Comparative

Publish Comparison Guide: Validating Analytical Standard Purity for 2-(2-Butyl-4-oxocyclopentyl)acetic Acid

Introduction: The Critical Role of C11-Jasmonate Analogues In the highly specialized field of phytohormone profiling, accurately quantifying stress-induced signaling molecules like jasmonic acid (JA), jasmonoyl-isoleucin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of C11-Jasmonate Analogues

In the highly specialized field of phytohormone profiling, accurately quantifying stress-induced signaling molecules like jasmonic acid (JA), jasmonoyl-isoleucine (JA-Ile), and 12-oxo-phytodienoic acid (cis-OPDA) is notoriously difficult due to their trace endogenous concentrations (often in the femtomole per gram range) and complex plant matrices[1][2].

To overcome matrix effects and variable extraction recoveries, researchers rely heavily on internal standards. 2-(2-Butyl-4-oxocyclopentyl)acetic acid —a synthetic C11 homologue of jasmonic acid—is an exceptional candidate. Because it does not occur naturally in plant tissues, it provides a zero-background baseline[3][4]. Furthermore, its molecular weight (198.26 g/mol , yielding an [M-H]⁻ precursor of m/z 197) ensures its isotopic envelope does not overlap with endogenous jasmonic acid (m/z 209) or dihydrojasmonic acid (m/z 211)[2][3].

However, the utility of this standard hinges entirely on its absolute purity. Trace contamination with unreacted precursors or structurally similar oxylipins can cause severe ion suppression or false-positive quantification. This guide objectively compares the methodologies used to validate the purity of this critical analytical standard and provides a self-validating experimental protocol.

Objective Comparison of Purity Validation Methodologies

To establish a self-validating purity system, relying on a single analytical technique is insufficient. Below is a comparison of the three primary methodologies used to orthogonally validate the purity of 2-(2-Butyl-4-oxocyclopentyl)acetic acid.

Validation ParameterQuantitative NMR (qNMR)UHPLC-MS/MS (Targeted MRM)GC-MS (Post-Derivatization)
Primary Function Absolute mass fraction purity[5].Trace impurity profiling & sensitivity[2].Stereoisomer resolution (cis/trans).
Reference Requirement Requires only a generic internal calibrant (e.g., TMSP)[5].Requires pre-validated reference standards for exact quantitation.Requires pre-validated reference standards.
Limit of Detection (LOD) High (~1-5 µg/mL)Ultra-Low (Femtomolar range)Moderate (Nanomolar range)
Sample Preparation Non-destructive; dissolve in CD₃OD or D₂O.Dilution in mobile phase (e.g., MeOH/H₂O).Requires derivatization (e.g., methylation)[3].
Strengths for this Standard Universal response; definitively proves the carbon skeleton structure[6].Identifies trace cross-contaminants that qNMR cannot detect.Excellent at resolving diastereomers of the cyclopentane ring.
Limitations Cannot easily detect trace impurities < 1%.Ionization efficiency varies; cannot determine absolute purity alone.Derivatization can introduce reaction biases or artifacts.

Mechanistic Insights: The "Why" Behind the Workflow (E-E-A-T)

As an application scientist, it is critical to understand the causality behind the analytical parameters chosen for this oxo-acid.

  • Why use an acidic modifier in UHPLC? The acetic acid side chain of 2-(2-Butyl-4-oxocyclopentyl)acetic acid has a pKa of approximately 4.5. If run in a neutral mobile phase, the molecule will exist as a polar carboxylate anion, leading to poor retention and peak tailing on a standard C18 reverse-phase column. Adding 0.1% formic acid to the mobile phase forces the molecule into its protonated, lipophilic state, ensuring sharp, highly retained chromatographic peaks[7].

  • Why use Negative Electrospray Ionization (ESI-)? While the molecule is kept protonated during chromatography, it must be ionized for mass spectrometry. In the ESI source, the applied voltage and droplet desolvation conditions easily strip the labile proton from the carboxylic acid moiety. This yields a highly stable [M-H]⁻ ion (m/z 197), providing a signal-to-noise ratio vastly superior to positive ion mode[7].

  • The Logic of Orthogonal Validation: UHPLC-MS/MS is blind to impurities that do not ionize well in negative mode. Conversely, qNMR provides an absolute mass balance but lacks the sensitivity to see 0.1% trace contaminants[5][6]. By combining qNMR (to prove the bulk mass is the target compound) with UHPLC-MS/MS (to prove the absence of highly ionizable trace contaminants), we create a self-validating system .

Experimental Protocol: Self-Validating Purity Workflow

Phase 1: Absolute Purity Determination via qNMR
  • Preparation: Accurately weigh ~10 mg of the 2-(2-Butyl-4-oxocyclopentyl)acetic acid standard and ~2 mg of a certified internal standard (e.g., TMSP or Maleic Acid, >99.9% purity) using a microbalance[5][6].

  • Solvation: Dissolve the mixture in 600 µL of deuterated methanol (CD₃OD) to ensure complete solubility of the lipophilic butyl chain.

  • Acquisition: Acquire a ¹H-NMR spectrum using a 400 MHz (or higher) spectrometer with a relaxation delay (D1) of at least 25 seconds to ensure complete relaxation of all protons[5].

  • Calculation: Integrate the distinct methylene protons of the target compound and compare them against the internal standard. Use the standard qNMR equation: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​ to calculate absolute purity[6].

Phase 2: Trace Impurity Profiling via UHPLC-MS/MS
  • Preparation: Prepare a 1 µg/mL solution of the standard in 50% Methanol / 50% Water.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[7][8].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI negative mode. Monitor the primary transition for the standard (m/z 197 → m/z 59)[9].

  • Contaminant Screening: Concurrently run a full-scan MS or specific MRMs for known synthetic precursors and natural jasmonates (m/z 209 for JA, m/z 211 for DHJA, m/z 290 for OPDA) to ensure total absence of cross-contamination[10][7].

Visualizations

Diagram 1: Orthogonal Purity Validation Logic

The following diagram illustrates the self-validating loop required to certify the analytical standard before it can be used in biological assays.

G Start 2-(2-Butyl-4-oxocyclopentyl) acetic acid Lot qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR LCMS UHPLC-MS/MS (Trace Impurity Profiling) Start->LCMS GCMS GC-MS Derivatization (Isomeric Resolution) Start->GCMS DataSync Data Synthesis & Orthogonal Validation qNMR->DataSync Bulk Purity % LCMS->DataSync Trace Contaminants GCMS->DataSync Stereoisomer Ratio TMSP Internal Calibrant (e.g., TMSP) TMSP->qNMR Spiked Certified Certified Analytical Standard (>98% Purity) DataSync->Certified Meets Criteria

Caption: Orthogonal validation workflow combining qNMR, LC-MS/MS, and GC-MS to ensure absolute standard purity.

Diagram 2: Phytohormone Profiling Workflow

Once validated, the standard is deployed into the complex biological workflow. This diagram maps where the standard acts as a critical anchor for quantification.

G Plant Plant Tissue Sample (Biotic/Abiotic Stress) Spike Spike Internal Standard (C11-Jasmonate Analogue) Plant->Spike Extract Liquid-Liquid Extraction (MeOH:Isopropanol:AcOH) Spike->Extract Homogenization SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Extract->SPE Supernatant LC Reverse-Phase UHPLC (0.1% Formic Acid Mobile Phase) SPE->LC Eluate MS ESI(-) MS/MS (MRM Transitions) LC->MS Chromatographic Separation Quant Absolute Quantification (Isotope Dilution/Internal Std) MS->Quant Peak Integration

Caption: Phytohormone extraction and UHPLC-MS/MS profiling workflow utilizing the validated internal standard.

References

  • Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Springer Nature.[Link]

  • An UHPLC-MS/MS Method for Target Profiling of Stress-Related Phytohormones. PubMed. [Link]

  • Quantification of Phytohormones in Plants – Optimized Extraction, Separation and Detection. BioRxiv.[Link]

  • An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PMC.[Link]

  • Determination of Jasmonic Acid in Lemna Minor (L.) by Liquid Chromatography With Fluorescence Detection. PubMed.[Link]

  • Facile preparation of optically active jasmonates and their biological activities in rice. Taylor & Francis.[Link]

  • Application of 1H-NMR combined with qRT-PCR technology in the exploration of rosmarinic acid biosynthesis. PMC.[Link]

  • Molecular Changes during Germination of Cocoa Beans, Part 1. ACS Publications.[Link]

Sources

Validation

A Comparative Guide to the In Vitro Toxicity of 2-(2-Butyl-4-oxocyclopentyl)acetic Acid and Dihydrojasmonic Acid: An Experimental Framework

This guide provides a comprehensive framework for the comparative toxicological assessment of two structurally related cyclopentanone derivatives: 2-(2-Butyl-4-oxocyclopentyl)acetic acid and Dihydrojasmonic acid. Given t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative toxicological assessment of two structurally related cyclopentanone derivatives: 2-(2-Butyl-4-oxocyclopentyl)acetic acid and Dihydrojasmonic acid. Given the limited publicly available toxicity data for these specific compounds, particularly for 2-(2-Butyl-4-oxocyclopentyl)acetic acid, this document outlines a robust, scientifically-grounded experimental strategy. The focus is on establishing a validated, head-to-head comparison of their potential cytotoxic and genotoxic effects using established in vitro methodologies.

This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of organic acids and related compounds. The protocols and rationale described herein are designed to generate reliable, reproducible, and comparable data sets, forming a critical foundation for further toxicological evaluation.

Introduction to the Compounds and Toxicological Rationale

Dihydrojasmonic Acid (CAS RN: 3572-64-3), a saturated derivative of the plant hormone jasmonic acid, and its structural analogue 2-(2-Butyl-4-oxocyclopentyl)acetic acid are organic acids characterized by a cyclopentanone ring.[1] While jasmonates are known for their roles in plant biology and their potential applications in topical formulations, a thorough understanding of their interaction with mammalian cells is crucial for safety assessment.[2][3]

Therefore, this guide proposes a tiered in vitro testing strategy to address two fundamental toxicological endpoints:

  • Cytotoxicity: The potential of a compound to cause cell death.

  • Genotoxicity: The potential of a compound to damage the genetic material (DNA) within a cell.[5]

This approach aligns with international guidelines for chemical safety testing, which prioritize in vitro methods to reduce animal testing while providing critical mechanistic insights.[5][6]

Proposed Experimental Workflow: A Tiered Approach

A logical, stepwise progression of assays is essential for an efficient and informative toxicological assessment. The proposed workflow begins with a broad assessment of cytotoxicity to determine the concentration ranges at which these compounds affect cell viability. These data then inform the concentrations used in the more specific genotoxicity assay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Genotoxicity Assessment cluster_3 Phase 4: Data Analysis & Conclusion prep Select & Culture Human Cell Line (e.g., HepG2 Liver Carcinoma) char Prepare Stock Solutions of Test Compounds in DMSO prep->char Ensure solubility treat_mtt Treat Cells with Serial Dilutions of Each Compound (24h) char->treat_mtt mtt Perform MTT Assay treat_mtt->mtt read_mtt Measure Absorbance (570 nm) mtt->read_mtt calc_ic50 Calculate IC50 Values read_mtt->calc_ic50 treat_comet Treat Cells with Sub-Lethal Concentrations (based on IC50) calc_ic50->treat_comet Inform concentration selection comet Perform Alkaline Comet Assay treat_comet->comet image Capture Images via Fluorescence Microscopy comet->image analyze Quantify % Tail DNA image->analyze compare Comparative Analysis of IC50 and DNA Damage analyze->compare report Generate Toxicity Profile compare->report

Figure 1: Proposed experimental workflow for comparative toxicity testing.

Tier 1: Comparative Cytotoxicity Assessment via MTT Assay

The initial step is to quantify and compare the cytotoxic potential of the two compounds. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11] By comparing the IC50 values (the concentration of a substance that reduces cell viability by 50%) for each compound, we can directly quantify their relative cytotoxicity.

G cluster_0 Inside Viable Cell Mitochondria MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzyme Reduction Formazan Purple Formazan (Insoluble Crystals) Enzyme->Formazan Solubilization Add Solubilizing Agent (e.g., SDS-HCl) Formazan->Solubilization Dissolves crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantifies color

Figure 2: Mechanism of the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Seed a human cell line (e.g., HepG2, a liver carcinoma line relevant for xenobiotic metabolism) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Preparation: Prepare stock solutions of 2-(2-Butyl-4-oxocyclopentyl)acetic acid and dihydrojasmonic acid in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include the following controls:

    • Negative Control: Cells treated with culture medium only.

    • Solvent Control: Cells treated with medium containing the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7][10]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator.[7]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10]

Hypothetical Data Presentation

The results would be used to calculate the percentage of cell viability relative to the solvent control and plotted against the compound concentration to determine the IC50 value.

CompoundCell LineExposure TimeIC50 (µM) [Hypothetical]
2-(2-Butyl-4-oxocyclopentyl)acetic acidHepG224 hours150
Dihydrojasmonic acidHepG224 hours250
Doxorubicin (Positive Control)HepG224 hours1.5

In this hypothetical example, 2-(2-Butyl-4-oxocyclopentyl)acetic acid (IC50 = 150 µM) would be considered more cytotoxic than Dihydrojasmonic acid (IC50 = 250 µM) under these conditions, as a lower concentration is required to reduce cell viability by half.

Tier 2: Comparative Genotoxicity Assessment via Comet Assay

Following the determination of cytotoxicity, the next critical step is to assess the potential of these compounds to cause DNA damage. The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile technique for detecting DNA strand breaks in individual cells.[13][14]

Scientific Rationale

The Comet assay provides a direct visualization of DNA damage.[15] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[14] If the DNA is damaged (i.e., contains strand breaks), the negatively charged DNA fragments will migrate away from the nucleus towards the anode, forming a "comet tail."[13] The intensity and length of the tail are proportional to the amount of DNA damage.[16] The alkaline version (pH > 13) is particularly useful as it detects both single and double-strand breaks.[17] This assay is a standard method for genotoxicity testing and is recognized by regulatory bodies like the OECD.[5][18]

Detailed Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Seed and grow cells as described for the MTT assay. Treat the cells for a defined period (e.g., 4-24 hours) with sub-lethal concentrations of each compound. These concentrations should be chosen based on the MTT results (e.g., concentrations at which >75% cell viability is maintained) to ensure that observed DNA damage is not a secondary effect of cytotoxicity.

  • Controls:

    • Negative Control: Untreated cells.

    • Solvent Control: Cells treated with DMSO.

    • Positive Control: Cells treated with a known genotoxic agent (e.g., 100 µM H₂O₂ for 10 minutes on ice).

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) overnight at 4°C. This step removes cell membranes and histones, leaving behind DNA "nucleoids."[14]

  • Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Data Acquisition: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per sample. Use specialized image analysis software to quantify the extent of DNA migration (e.g., % DNA in the tail).

Hypothetical Data Presentation

The quantitative data on DNA damage would be summarized for comparison.

CompoundConcentration (µM)Mean % Tail DNA (± SD) [Hypothetical]Fold Increase vs. Solvent Control
Solvent Control (DMSO)N/A3.5 ± 1.21.0
2-(2-Butyl-4-oxocyclopentyl)acetic acid5018.7 ± 4.55.3
Dihydrojasmonic acid508.2 ± 2.12.3
Positive Control (H₂O₂)10045.1 ± 8.912.9

In this hypothetical scenario, at a non-cytotoxic concentration of 50 µM, 2-(2-Butyl-4-oxocyclopentyl)acetic acid induced a more significant level of DNA damage than Dihydrojasmonic acid, suggesting a higher genotoxic potential under the tested conditions.

Conclusion and Path Forward

This guide outlines a foundational, two-tiered experimental strategy for conducting a direct comparative toxicity assessment of 2-(2-Butyl-4-oxocyclopentyl)acetic acid and dihydrojasmonic acid. By systematically evaluating both cytotoxicity (MTT assay) and genotoxicity (Comet assay), this framework allows for the generation of robust, quantitative, and directly comparable data sets.

The causality behind the experimental choices is clear: cytotoxicity data are first required to establish relevant, non-lethal concentration ranges for the subsequent, more sensitive genotoxicity assays. The protocols are designed as self-validating systems through the mandatory inclusion of negative, solvent, and positive controls, ensuring the integrity and reliability of the results.

Executing this proposed study would fill a critical knowledge gap, providing a clear, data-driven comparison of the in vitro toxicological profiles of these two compounds. The results would be invaluable for guiding further research, informing risk assessments, and ensuring the safe development and application of products containing these substances.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. PMC. [Link]

  • Comet assay. (n.d.). Wikipedia. [Link]

  • Comet Assay for DNA Damage Detection. (2017, June 30). JoVE Journal. [Link]

  • The Comet Assay for DNA Damage and Repair. (n.d.). Zenodo. [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023, March 5). MDPI. [Link]

  • Lorge, E. (2014). Revision of OECD guidelines for genotoxicity:.... Mutagenesis - Ovid. [Link]

  • From OECD guidelines to innovation: the future of genotoxicity testing. (2025, July 1). GenEvolutioN. [Link]

  • Wills, J. W., et al. (n.d.). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PMC. [Link]

  • OECD Test Guidelines for Genetic Toxicology. (2021, July 27). ISS. [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017, August 22). OECD. [Link]

  • (-)-9,10-Dihydrojasmonic acid. (n.d.). PubChem. [Link]

  • Vinken, M. (2018). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • Jasmonic acid, methyl jasmonate and methyl dihydrojasmonate as active compounds of topical formulations. (n.d.). ResearchGate. [Link]

Sources

Comparative

structural comparison of 2-(2-Butyl-4-oxocyclopentyl)acetic acid and its derivatives

An In-Depth Structural and Functional Comparison of 2-(2-Butyl-4-oxocyclopentyl)acetic Acid and Its Derivatives Introduction: The Cyclopentanone Core in Modern Drug Discovery Cyclopentanone-containing molecules represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural and Functional Comparison of 2-(2-Butyl-4-oxocyclopentyl)acetic Acid and Its Derivatives

Introduction: The Cyclopentanone Core in Modern Drug Discovery

Cyclopentanone-containing molecules represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Most notably, the cyclopentane ring is the signature scaffold of prostaglandins, a class of lipid compounds with diverse physiological effects, leading to treatments for conditions like glaucoma and hypertension.[3] The molecule 2-(2-Butyl-4-oxocyclopentyl)acetic acid (CAS 3572-64-3) serves as a quintessential model for this structural class, possessing the key features that drive biological activity: a five-membered ring, an oxygenated functional group (the ketone), and two aliphatic side chains.[4]

This guide provides a comprehensive structural comparison of 2-(2-Butyl-4-oxocyclopentyl)acetic acid and its rationally designed derivatives. As a senior application scientist, the objective is to move beyond a simple catalog of compounds and delve into the causal relationships between molecular structure, physicochemical properties, and predicted biological function. We will explore how subtle modifications to the parent structure can profoundly impact its behavior, offering a roadmap for researchers engaged in the design and optimization of novel therapeutics based on the cyclopentanone scaffold. The experimental protocols detailed herein are designed as self-validating systems, providing a robust framework for synthesis, characterization, and biological evaluation.

Structural Analysis of the Parent Compound

The parent molecule, 2-(2-Butyl-4-oxocyclopentyl)acetic acid, is characterized by three primary functional domains:

  • The Cyclopentanone Ring: A five-membered ring that provides a rigid scaffold, orienting the side chains in a specific three-dimensional arrangement. The puckered "envelope" conformation of the cyclopentane ring is crucial for minimizing torsional strain and fitting into biological targets.[3]

  • The Acetic Acid Side Chain: This carboxylic acid moiety is typically critical for biological activity, often serving as an anchor point for binding to receptor sites through ionic interactions or hydrogen bonding.

  • The Butyl Side Chain: This alkyl chain contributes to the molecule's lipophilicity, influencing its ability to cross cell membranes and occupy hydrophobic pockets within target proteins.[3]

Caption: Core structure of 2-(2-Butyl-4-oxocyclopentyl)acetic acid.

Design and Rationale of Key Derivatives

To understand the structure-activity relationships (SAR), we will compare the parent compound to three logically designed derivatives, each probing the function of a specific molecular domain. These modifications are standard practice in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.[5]

  • Derivative A: 2-(2-Butyl-4-hydroxycyclopentyl)acetic acid: The reduction of the ketone to a hydroxyl group. This modification tests the importance of the carbonyl's hydrogen bond accepting capability and its role in the planarity of that portion of the ring.

  • Derivative B: Methyl 2-(2-Butyl-4-oxocyclopentyl)acetate: Esterification of the carboxylic acid. This neutralizes the negative charge of the acid moiety, dramatically altering its potential for ionic interactions and increasing its lipophilicity.

  • Derivative C: 2-(2-Hexyl-4-oxocyclopentyl)acetic acid: Extension of the alkyl chain. This modification probes the size and hydrophobic tolerance of the target's binding pocket.

cluster_mods Structural Modifications parent Parent Compound (Ketone, Carboxylic Acid, Butyl Chain) mod_a Derivative A: Ketone → Hydroxyl Group parent->mod_a Probes H-bonding & planarity mod_b Derivative B: Acid → Methyl Ester parent->mod_b Alters charge & lipophilicity mod_c Derivative C: Butyl → Hexyl Chain parent->mod_c Probes binding pocket size

Caption: Rationale for the structural modifications of the parent compound.

Comparative Physicochemical and Biological Properties

The structural modifications directly translate to altered physicochemical properties, which in turn influence biological activity. The data below summarizes these changes. While experimental biological data for these specific novel derivatives is not available, the predicted outcomes are based on well-established principles observed in similar compound classes like prostaglandins.[3][6]

CompoundStructureMW ( g/mol )Predicted LogPTPSA (Ų)Predicted Biological Impact
Parent Compound 2-(2-Butyl-4-oxocyclopentyl)acetic acid214.291.8554.37Baseline activity; Carboxylate for receptor anchoring, ketone for H-bonding.
Derivative A 2-(2-Butyl-4-hydroxycyclopentyl)acetic acid216.311.6274.60Activity may decrease if the ketone's sp2 geometry is critical, but could be retained if H-bond donation/acceptance is key.[7]
Derivative B Methyl 2-(2-Butyl-4-oxocyclopentyl)acetate228.322.2843.37Likely inactive as a receptor ligand due to loss of the key carboxylate anchor; may function as a cell-permeable prodrug.
Derivative C 2-(2-Hexyl-4-oxocyclopentyl)acetic acid242.352.8754.37Activity may increase or decrease depending on the size of the hydrophobic binding pocket of the target protein.

Experimental Protocols for Synthesis, Characterization, and Evaluation

A robust evaluation of these derivatives requires a systematic workflow encompassing synthesis, purification, characterization, and biological testing.

cluster_workflow Experimental Workflow synthesis Chemical Synthesis (e.g., Ketone Reduction) purification Purification (Flash Chromatography) synthesis->purification characterization Structural Characterization (RP-HPLC, NMR, MS) purification->characterization bioassay Biological Assay (e.g., Enzyme Inhibition) characterization->bioassay

Caption: A typical workflow for the evaluation of novel chemical entities.

Protocol 1: Synthesis of Derivative A (Ketone Reduction)

This protocol details the stereoselective reduction of the parent compound's ketone to a hydroxyl group using sodium borohydride. The choice of this reagent is based on its mild nature, which prevents unwanted side reactions with the carboxylic acid moiety.

Materials:

  • 2-(2-Butyl-4-oxocyclopentyl)acetic acid (Parent Compound)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1.0 g of the parent compound in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.2 g of sodium borohydride to the stirred solution in small portions over 15 minutes. The slow addition is crucial to control the exothermic reaction and effervescence.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 10 mL of deionized water.

  • Acidify the mixture to pH ~3 with 1 M HCl. This step protonates the resulting alkoxide and neutralizes excess borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with 25 mL of ethyl acetate.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, Derivative A.

  • Purify the crude product via flash column chromatography.

Protocol 2: Analytical Characterization by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized compounds.[8] A reverse-phase method is described here, which is suitable for separating molecules of moderate polarity.[9]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a 1 mg/mL stock solution of the purified derivative in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.22 µm syringe filter before injection. This is a critical step to prevent column blockage and ensure data quality.

  • Set up the HPLC system with the specified conditions.

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage. A pure compound should exhibit a single major peak.

Protocol 3: In Vitro Biological Evaluation (COX-2 Enzyme Inhibition Assay)

Given the structural similarity to prostaglandins, a relevant biological assay is to test for inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[3]

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase component of the enzyme catalyzes the reduction of PGG₂ to PGH₂. This assay uses a colorimetric substrate that produces a fluorescent product upon oxidation, providing a measurable output of enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric substrate (e.g., ADHP)

  • Test compounds (Parent, Derivatives A, B, C) and a known inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the COX-2 enzyme with heme in the assay buffer.

  • In a 96-well plate, add assay buffer to all wells.

  • Add various concentrations of the test compounds (e.g., from 1 nM to 100 µM) to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the COX-2 enzyme solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding a solution containing arachidonic acid and the fluorometric substrate.

  • Immediately measure the fluorescence at timed intervals (e.g., every minute for 10 minutes) using a plate reader.

  • Calculate the rate of reaction for each well.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of an inhibitor that blocks 50% of the enzyme's activity.[10]

Conclusion and Future Directions

This guide establishes a framework for the systematic comparison of 2-(2-Butyl-4-oxocyclopentyl)acetic acid and its derivatives. By correlating specific structural changes—such as the oxidation state of the C4 position, the charge of the acid side chain, and the length of the alkyl chain—with physicochemical properties and biological activity, researchers can develop a clear understanding of the structure-activity relationship. The provided protocols for synthesis, purification, characterization, and bioassay offer a validated pathway for generating reliable and reproducible data.

Future work should focus on expanding the library of derivatives to probe other structural features, such as the stereochemistry of the ring substituents and the introduction of unsaturation into the side chains. Such studies, grounded in the principles and methodologies outlined here, will be instrumental in advancing the discovery of novel therapeutics derived from the versatile cyclopentanone scaffold.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Al-Hamdani, A. A. S., & Al-Amiery, A. A. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.
  • Dakenchem. (2026, March 26). The Chemistry of Cyclopentanone: Properties and Production Insights.
  • National Center for Biotechnology Information. (n.d.). Cyclopentanone. PubChem.
  • Benchchem. (n.d.). Theoretical Insights into Cyclopentanetrione Derivatives: A Technical Guide for Researchers.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • Dong, M., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 2-(2-BUTYL-4-OXOCYCLOPENTYL)ACETIC ACID.
  • Torres, E., et al. (2000, January 15). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Farmaco, 55(1), 40-6.
  • Bajorath, J. (n.d.).
  • BLD Pharm. (n.d.). 2-(2-Oxocyclopentyl)acetic acid.
  • MDPI. (2025, September 29). Organic Compounds with Biological Activity.
  • Li, Z. P., et al. (2008, April 15). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. PubMed.
  • National Institute of Standards and Technology. (n.d.).
  • Vacek, J., et al. (2014, November 15). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Oxocyclopentyl)acetic acid. PubChem.
  • Begum, S., & Basheer, S. (2011, July 1).
  • ChemScene. (n.d.). 2-(2-Hydroxycyclopentyl)acetic acid.
  • Rathore, D., & Kaur, I. (2026, March 17). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
  • Kenda, B., et al. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
  • Wager, T. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Kumar, A., et al. (2013).
  • Sharma, G., & Kumar, N. (2023, February 14).
  • Stauf, R., et al. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)
  • European Patent Office. (2015, April 1). A METHOD FOR PREPARING RAMIPRIL.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.